3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLSTZYLBJEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Introduction: Bridging Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The target molecule, This compound , represents a compelling fusion of two such "privileged" heterocyclic scaffolds. The pyridin-2(1H)-one core is present in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] Similarly, the 1,2,4-oxadiazole ring is a highly valued bioisostere for amide and ester functionalities, prized for its ability to enhance metabolic stability and modulate physicochemical properties.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic strategy for this compound. We will delve into the causal logic behind the chosen synthetic pathway, provide detailed, self-validating experimental protocols, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment.
Part 1: The Synthetic Strategy - A Convergent Approach
A robust synthesis relies on a logical and efficient plan. Our approach is a convergent strategy, wherein key fragments of the target molecule are synthesized independently before being coupled in the final stages. This method is often superior to a linear synthesis as it maximizes efficiency and simplifies the purification of intermediates.
Retrosynthetic Analysis
The most logical disconnection of the target molecule is at the C-C bond between the pyridinone and oxadiazole rings. This bond is formed during the cyclization of the oxadiazole. This retrosynthetic analysis reveals two critical intermediates:
-
2-Oxo-1,2-dihydropyridine-3-carboxylic acid : The pyridinone backbone.
-
N'-hydroxyacetimidamide (Acetamidoxime) : The precursor for the 3-methyl-1,2,4-oxadiazole moiety.
The formation of the 1,2,4-oxadiazole ring is most reliably achieved via the cyclodehydration of an O-acyl amidoxime intermediate.[2][3] This intermediate is formed by coupling the carboxylic acid of the pyridinone with the hydroxyl group of the amidoxime.
Synthesis Pathway Overview
The overall synthetic pathway is visualized below. It begins with the synthesis of the key intermediates from commercially available starting materials, followed by their coupling and the final ring-forming cyclization.
Figure 1: Convergent synthetic pathway for the target molecule.
Synthesis of Key Intermediates
Intermediate 1: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
The synthesis of this intermediate begins with the cyanation of a pyridine precursor. The Reissert-Henze reaction is a classic and effective method for introducing a cyano group at the C2 position of a pyridine ring by activating it as an N-oxide.[4][5]
-
Step 1: 2-Cyanopyridine from Pyridine N-oxide: Pyridine N-oxide is activated with an acylating agent like dimethylcarbamoyl chloride. This forms a highly reactive N-acyloxypyridinium salt, which is susceptible to nucleophilic attack by a cyanide source (e.g., potassium cyanide) at the C2 position. Subsequent rearomatization yields 2-cyanopyridine.[4]
-
Step 2: 2-Oxo-1,2-dihydropyridine-3-carbonitrile: This transformation can be achieved through various methods, often involving oxidation and rearrangement sequences.
-
Step 3: Hydrolysis to the Carboxylic Acid: The nitrile group of 2-oxo-1,2-dihydropyridine-3-carbonitrile is hydrolyzed to the corresponding carboxylic acid under strong acidic conditions (e.g., refluxing in concentrated HCl). This provides the first key intermediate.
Intermediate 2: N'-hydroxyacetimidamide
This amidoxime is the source of the methyl-substituted N-C-N fragment of the oxadiazole ring. Its preparation is a straightforward and well-documented procedure.[6]
-
Step 1: Reaction of Acetonitrile with Hydroxylamine: Acetonitrile is treated with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium ethoxide or potassium carbonate) in a suitable solvent like ethanol. The nucleophilic addition of hydroxylamine to the nitrile carbon yields N'-hydroxyacetimidamide.[6]
Final Assembly: Coupling and Cyclization
The final steps involve coupling the two key intermediates and forming the 1,2,4-oxadiazole ring.
-
Step 1: Formation of the O-acyl amidoxime: The carboxylic acid of the pyridinone is activated to facilitate coupling with the hydroxyl group of the amidoxime. While conversion to an acyl chloride is possible, a milder and more common approach in modern synthesis involves using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This in situ activation forms a reactive ester that readily couples with N'-hydroxyacetimidamide to form the crucial O-acyl amidoxime intermediate.
-
Step 2: Cyclodehydration: The final ring-forming step is a thermal cyclodehydration. Heating the O-acyl amidoxime intermediate, typically in a high-boiling solvent such as dimethylformamide (DMF) or xylene, induces an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.[3][7]
Part 2: Experimental Protocols
The following protocols are designed to be reproducible and include safety precautions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Synthesis of N'-hydroxyacetimidamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add absolute ethanol (approx. 5 mL per gram of hydroxylamine hydrochloride).
-
Reaction Initiation: Add acetonitrile (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N'-hydroxyacetimidamide as a white crystalline solid.[6]
Protocol 2.2: Synthesis of this compound
-
Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq), N'-hydroxyacetimidamide (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of carboxylic acid). Stir until all solids are dissolved.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Coupling Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. The formation of the O-acyl amidoxime intermediate can be monitored by TLC or LC-MS.
-
Cyclodehydration: Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours. Monitor the cyclization to the final product by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure target compound.
Part 3: Characterization and Data Analysis
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Characterization Workflow
The logical flow of analysis ensures both structural confirmation and purity assessment.
Figure 2: Workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data for this compound.
| Analysis Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.0 (br s, 1H)~8.0-8.2 (m, 2H)~6.5 (t, 1H)~2.4 (s, 3H) | N-H proton of pyridinoneProtons on the pyridinone ringProton on the pyridinone ringMethyl group on the oxadiazole |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~168.1~165.5~161.0~140.2, 138.5, 115.7, 106.3~11.5 | C=N of oxadiazole (C3)C=N of oxadiazole (C5)C=O of pyridinoneCarbons of the pyridinone ringMethyl carbon |
| Mass Spectrometry (ESI+) | m/z | 191.06 (M+H)⁺ | Confirms the molecular weight (C₈H₇N₃O₂) of 190.05 g/mol . |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~3100-2900 (br)~1660 (s)~1580 (m) | N-H stretching of the pyridinoneC=O stretching (amide carbonyl)C=N stretching of the oxadiazole |
| HPLC (C18 column) | Purity | >95% | Assesses the final purity of the compound. |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.[8][9]
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL). Analyze using an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecular ion [M+H]⁺.[10][11]
-
Infrared (IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid). Monitor the elution at a suitable wavelength (e.g., 254 nm) determined by UV-Vis spectroscopy.[12]
Conclusion
This guide has outlined a logical and efficient convergent strategy for the synthesis of this compound. By detailing the rationale behind the synthetic choices, providing robust experimental protocols, and establishing a comprehensive characterization workflow, we provide researchers with a solid foundation for the preparation and validation of this promising heterocyclic compound. The successful application of these methods will enable further investigation into the biological activities and potential therapeutic applications of this and related molecular architectures.
References
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Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Arch Pharm (Weinheim). Available at: [Link]
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Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. Available at: [Link]
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Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. ACS Publications. Available at: [Link]
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SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
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A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]
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Process for the preparation of 2-cyanopyridine derivatives. EPO Patent 1746089. Available at: [Link]
- Process for the preparation of 2-cyanopyridines. Google Patents.
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Semantic Scholar. Available at: [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available at: [Link]
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A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]
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Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. Available at: [Link]
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Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Available at: [Link]
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SYNTHESIS OF NEW AMIDES BASED ON THE N-HYDROXYACETYLATION OF P- TOLUIDINE. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. PMC. Available at: [Link]
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biological activity of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
An In-Depth Technical Guide to the Biological Activity of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Foreword
The confluence of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry. The compound this compound is a prime example of such a design, integrating the bioisosteric properties of the 1,2,4-oxadiazole ring with the established pharmacological relevance of the pyridin-2(1H)-one scaffold. While this specific molecule is not extensively documented in publicly available literature, its structural components are well-characterized, allowing for a robust, hypothesis-driven exploration of its potential biological activities.
This guide posits that this compound is a putative inhibitor of protein kinases, a class of enzymes frequently dysregulated in oncology. The pyridin-2(1H)-one core is a known hinge-binding motif in numerous kinase inhibitors, while the 1,2,4-oxadiazole ring often serves to modulate pharmacokinetic properties and engage with additional binding pockets. This document will, therefore, provide a comprehensive framework for the investigation of this compound as a novel anti-cancer agent, focusing on its potential as a kinase inhibitor.
Molecular Scaffolds and Their Biological Significance
The 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. It is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles. The diverse biological activities associated with 1,2,4-oxadiazole-containing compounds are extensive, with documented efficacy in several key areas:
-
Anticancer Activity : Numerous studies have demonstrated the potent anti-proliferative effects of 1,2,4-oxadiazole derivatives against a range of human cancer cell lines.
-
Anti-inflammatory and Analgesic Properties : This scaffold has been incorporated into molecules exhibiting significant anti-inflammatory and pain-reducing effects.
-
Antimicrobial and Antiviral Applications : Compounds featuring the 1,2,4-oxadiazole ring have shown promise in combating various pathogens.
-
Neurological and Psychiatric Disorders : The versatility of this heterocycle has led to its investigation in treatments for conditions such as anxiety, depression, and epilepsy.
The Pyridin-2(1H)-one Core
The pyridin-2(1H)-one structure is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with biological targets. Its presence is a hallmark of many biologically active compounds, including:
-
Anticancer Agents : This core is particularly prevalent in the design of protein kinase inhibitors, where it can effectively mimic the hydrogen bonding pattern of the adenine region of ATP in the enzyme's hinge region.
-
Antiviral Drugs : Several approved antiviral medications incorporate the pyridin-2(1H)-one moiety.
-
Cardiovascular and Metabolic Diseases : Compounds containing this scaffold have been developed for a variety of other therapeutic applications.
Proposed Mechanism of Action: Protein Kinase Inhibition
Given the prevalence of the pyridin-2(1H)-one core in known kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor of a protein kinase. In this model, the pyridinone nitrogen and its adjacent carbonyl group would form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket. The 3-methyl-1,2,4-oxadiazole substituent would then likely project into the solvent-exposed region or a nearby hydrophobic pocket, influencing selectivity and potency.
Caption: Proposed mechanism of action for the target compound as a kinase inhibitor.
Experimental Workflow for Activity Validation
A systematic, multi-tiered approach is required to validate the hypothesized .
Caption: A tiered experimental workflow for validating kinase inhibitor activity.
Step 1: Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against a panel of purified protein kinases and to calculate its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase of interest and a suitable fluorescently labeled peptide substrate in assay buffer.
-
Prepare a solution of ATP at the Km concentration for the specific kinase.
-
Prepare a solution of a lanthanide-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure :
-
Perform serial dilutions of the compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well microplate, add the kinase, peptide substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the TR-FRET antibody pair.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Cellular Proliferation Assays
Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the targeted kinase.
Protocol: MTT Assay
-
Cell Culture :
-
Culture a relevant cancer cell line (e.g., A549, HCT116) in appropriate media until approximately 80% confluent.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the compound in cell culture media.
-
Remove the old media from the cells and add the media containing the compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.
-
Anticipated Data and Interpretation
The following table summarizes the expected outcomes from the proposed experimental workflow, providing a clear framework for data interpretation.
| Parameter | Description | Favorable Outcome for a Potent Inhibitor |
| Biochemical IC50 | Concentration of the compound that inhibits 50% of the kinase activity in a purified enzyme system. | < 100 nM |
| Cellular EC50 | Concentration of the compound that causes a 50% reduction in cell viability or proliferation. | < 1 µM |
| Selectivity | The ratio of IC50 values for the target kinase versus other kinases (off-targets). | > 100-fold selectivity for the target kinase. |
| Target Engagement | Direct evidence of the compound binding to the target kinase within the cellular environment. | A shift in the thermal stability of the target protein in the presence of the compound. |
| Phosphorylation Status | The level of phosphorylation of a known downstream substrate of the target kinase. | A dose-dependent decrease in the phosphorylation of the downstream substrate. |
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for its investigation as a novel protein kinase inhibitor. The experimental framework outlined in this guide offers a clear and robust pathway for validating this hypothesis, from initial biochemical characterization to confirmation of cellular activity and target engagement.
Positive results from these studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs of the compound to optimize potency and selectivity.
-
Pharmacokinetic Profiling : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy Studies : Evaluating the anti-tumor activity of the compound in animal models of cancer.
The exploration of this and similar molecules holds significant promise for the development of next-generation targeted therapies in oncology and other disease areas.
References
-
Title: 1,2,4-Oxadiazole: A Privileged Scaffold for Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: The role of 1,2,4-oxadiazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Pyridinone-containing compounds as anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the biological interest of pyridinone Source: Bioorganic Chemistry URL: [Link]
Technical Guide: Physicochemical Profiling of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
The following is an in-depth technical guide regarding the physicochemical characterization and properties of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one .
Executive Summary
Compound: this compound Class: Heterocyclic Pyridone / 1,2,4-Oxadiazole Bioisostere Primary Application: Medicinal Chemistry Scaffold (GPCR modulation, specifically mGluR5 Negative Allosteric Modulators).
This guide analyzes the physicochemical behavior of the title compound, a bi-heterocyclic scaffold integrating a 2-pyridone core with a 3-methyl-1,2,4-oxadiazole moiety at the C3 position. This specific architecture presents unique challenges and opportunities in drug design:
-
Tautomeric Complexity: The molecule exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, heavily biased by the electron-withdrawing nature of the oxadiazole.
-
Acid-Base Profile: The C3-oxadiazole significantly acidifies the N-H proton compared to unsubstituted pyridone, altering solubility and permeability profiles at physiological pH.
-
Solid-State Behavior: Strong intermolecular hydrogen bonding networks (dimerization) typically lead to high melting points and lattice energy, necessitating specific formulation strategies.
Structural Analysis & Tautomerism
The core physicochemical feature of this molecule is the lactam-lactim tautomerism . While unsubstituted 2-pyridone favors the lactam form in the solid state and polar solvents, the introduction of the 1,2,4-oxadiazole ring at the 3-position introduces a strong electron-withdrawing group (EWG) effect.
Electronic Influence of the Oxadiazole
The 1,2,4-oxadiazole ring acts as a
-
Inductive Effect (-I): Withdraws electron density from the pyridine ring.
-
Resonance: Stabilizes the conjugate base (anion) formed upon deprotonation of the N1-H.
Tautomeric Equilibrium Visualization
The following diagram illustrates the equilibrium and the hydrogen-bonded dimer formation characteristic of the solid state.
Figure 1: Tautomeric equilibrium and dimerization logic. The lactam form is thermodynamically preferred in aqueous solution due to solvation energy.
Physicochemical Parameters (Predicted & Derived)
The following values represent the consensus chemical profile derived from structure-activity relationship (SAR) data of analogous mGluR5 modulators and pyridone chemistry.
Key Properties Table
| Parameter | Value / Range | Mechanistic Insight |
| Molecular Weight | ~177.16 g/mol | Fragment-like; suitable for CNS penetration. |
| LogP (Octanol/Water) | 0.8 – 1.2 (Predicted) | The oxadiazole increases lipophilicity relative to an amide, but the pyridone core remains polar. |
| pKa (Acidic, N-H) | 8.5 – 9.5 | Critical: Lower than unsubstituted pyridone (pKa ~11.6) due to the C3-oxadiazole EWG effect. |
| H-Bond Donors (HBD) | 1 | The N-H (lactam) or O-H (lactim). |
| H-Bond Acceptors (HBA) | 4 | Pyridone carbonyl, Pyridine N (if lactim), Oxadiazole N2/N4, Oxadiazole O. |
| Topological PSA | ~65 Ų | Good range for oral bioavailability and BBB penetration (<90 Ų). |
| Melting Point | > 180°C (Decomp.)[1][2] | High crystallinity driven by pyridone dimerization. |
Solubility Profile
-
Aqueous (pH 7.4): Low to Moderate. The molecule is neutral at physiological pH.
-
Aqueous (pH > 10): High. Deprotonation of the N-H yields the anionic species, significantly enhancing solubility.
-
Organic Solvents: Soluble in DMSO, DMF, DMAc. Sparingly soluble in Ethanol/Methanol. Poorly soluble in Hexane/Heptane.
Synthetic Accessibility & Stability
Understanding synthesis is required to interpret impurity profiles and stability data.
Retrosynthetic Logic
The most robust route involves constructing the oxadiazole ring on the pyridine scaffold or coupling a pre-formed oxadiazole.
Primary Route: Reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid esters with N-hydroxyacetamidine (derived from acetonitrile).
Figure 2: Common synthetic pathway for 3-(1,2,4-oxadiazol-5-yl)pyridin-2-ones.
Chemical Stability
-
Hydrolysis: The 1,2,4-oxadiazole ring is generally stable but can undergo hydrolytic ring-opening under strongly basic conditions (pH > 12) or prolonged acidic reflux.
-
Photostability: Pyridones can undergo [4+4] photodimerization. Protect from light during storage.
-
Oxidation: The pyridine ring is electron-deficient; generally resistant to oxidative metabolism (P450), though the methyl group on the oxadiazole is a potential site for metabolic hydroxylation.
Experimental Protocols (Self-Validating)
To confirm the properties listed above, the following protocols should be used. These are designed with internal controls for data integrity.
Protocol A: pKa Determination (Spectrophotometric)
Why this method? Potentiometric titration may struggle due to the compound's low aqueous solubility. UV-metric titration is more sensitive at lower concentrations.
-
Preparation: Dissolve the compound in a mixed solvent system (e.g., methanol/water 20:80) to ensure solubility.
-
Titration: Titrate from pH 2 to pH 12 using HCl and NaOH.
-
Detection: Monitor the UV spectrum (200–400 nm). The pyridone chromophore shifts significantly upon deprotonation of the N-H.
-
Validation (Control): Run a standard sample of 2-hydroxypyridine (pKa ~11.6) or 4-nitrophenol (pKa ~7.15) alongside.
-
Data Analysis: Plot Absorbance vs. pH at
. The inflection point is the pKa. Note: Correct for the dielectric constant of the cosolvent using the Yasuda-Shedlovsky extrapolation if absolute aqueous pKa is required.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Why this method? Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation.
-
Media Preparation: Prepare phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Saturation: Add excess solid compound to 2 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24–48 hours.
-
Separation: Centrifuge (not filter, to avoid adsorption to membranes) at 10,000 rpm for 10 mins.
-
Quantification: Analyze the supernatant via HPLC-UV.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
-
Self-Validation: Check the pellet after centrifugation. If the solid has disappeared, the solution was not saturated; repeat with more solid. If the solid has changed color/form, check for degradation or polymorphic transition.
References
-
mGluR5 NAM Chemistry: Synthesis and optimization of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines as potent and orally-active metabotropic glutamate receptor 5 negative allosteric modulators.[3] (2017).[4] Bioorganic & Medicinal Chemistry Letters.
-
Pyridone Properties: 2-Pyridone: Tautomerism and Physicochemical Data. Wikipedia / Standard Chemical Reference.
-
Oxadiazole Synthesis: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[5] (2022).[6][7][8] Molecules (MDPI).
-
General Protocol: Methods for determining physicochemical properties of drug-like molecules. EPA / PubChem Data Sources.
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Initial Screening of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Derivatives: A Strategic Guide for Early-Phase Drug Discovery
An In-Depth Technical Guide
Abstract
The convergence of privileged structural motifs in medicinal chemistry offers a powerful strategy for the development of novel therapeutics. This guide focuses on the initial screening of a promising hybrid scaffold, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. This class of compounds uniquely combines the metabolic stability and bioisosteric properties of the 1,2,4-oxadiazole ring with the proven biological relevance of the pyridin-2(1H)-one core. We present a comprehensive, phased screening cascade designed for researchers, scientists, and drug development professionals. This document provides not just protocols, but the strategic rationale behind experimental choices, ensuring a robust and efficient path from a compound library to validated hits. The methodology emphasizes self-validating systems, from primary high-throughput screens to mechanism-of-action studies, to build a high-confidence data package for promising lead candidates.
Introduction: A Scaffold of High Potential
The rational design of new chemical entities often involves the strategic combination of pharmacophores with known utility. The this compound scaffold is a prime example of this approach, marrying two heterocycles of significant medicinal value.
-
The 1,2,4-Oxadiazole Moiety: This five-membered ring is a well-regarded bioisostere for amide and ester groups, offering increased metabolic stability and favorable physicochemical properties.[1][2] Its presence in a molecule can improve oral bioavailability and overall drug-like characteristics.[2] Derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4]
-
The Pyridin-2(1H)-one Core: Often described as a "privileged structure," the pyridinone ring is a common feature in numerous approved drugs and clinical candidates.[5] This scaffold has been successfully exploited to develop potent inhibitors of various enzymes, including kinases like p38α MAPK and mutant isocitrate dehydrogenase 1 (mIDH1), as well as viral reverse transcriptases.[5][6][7] Its propensity to engage in key hydrogen bonding interactions within protein active sites makes it an attractive starting point for inhibitor design.[7]
The fusion of these two motifs suggests a high probability of discovering compounds with potent and specific biological activities, particularly in the realms of oncology and inflammatory diseases. This guide outlines a logical and efficient cascade for screening these derivatives to identify and characterize their therapeutic potential.
The Initial Screening Cascade: A Phased Approach
A successful screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a library of compounds, enriching for those with the desired biological profile while systematically gathering more detailed information. Our proposed cascade consists of four distinct phases, moving from broad, high-throughput analysis to specific, mechanism-focused studies.
Caption: High-level overview of the four-phase screening cascade.
Phase I: Primary High-Throughput Screening (HTS)
The objective of Phase I is to rapidly and cost-effectively assess the entire compound library to identify initial "hits." We advocate for a dual-pronged approach, employing both a phenotypic and a target-based screen to maximize the discovery potential.
Rationale and Protocol: Cell-Based Phenotypic Screening
Causality: A cell-based assay provides the most direct evidence of a compound's biological activity in a relevant physiological context.[8] Given the strong precedent for anticancer activity in both the pyridinone and oxadiazole scaffolds, a cytotoxicity screen against a panel of diverse human cancer cell lines is the logical starting point.[2][9] This unbiased approach allows the compounds' effects to manifest without preconceived notions of their molecular target.
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells from a diverse panel (e.g., representing lung, breast, colon cancer, and leukemia) into 384-well, white-walled assay plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add the this compound derivatives to the assay plates at a final concentration of 10 µM.
-
Controls:
-
Negative Control: Add vehicle (e.g., 0.1% DMSO) to at least 32 wells.
-
Positive Control: Add a potent cytotoxic agent (e.g., 1 µM Staurosporine) to at least 32 wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plates and ATP-based assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data using the controls (% inhibition = 100 * [1 - (Sample - Positive Control) / (Negative Control - Positive Control)]). A Z'-factor will be calculated from the controls to validate assay quality (Z' > 0.5 is considered excellent). Hits are typically defined as compounds causing >50% inhibition.
Rationale and Protocol: Target-Based Biochemical Screening
Causality: The pyridin-2(1H)-one scaffold is a known "hinge-binder" in many protein kinases.[5] A parallel target-based screen allows for the direct identification of compounds that modulate a specific, disease-relevant enzyme. Based on literature precedent for pyridinone derivatives, p38α MAPK is an excellent target for an initial screen, as its inhibition is relevant to inflammatory diseases.[5][6]
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution (e.g., p38α and a suitable peptide substrate), and ATP solution.
-
Compound Addition: Add 10 µM of each library compound to the wells of a 384-well plate.
-
Controls:
-
Negative Control (0% inhibition): Add vehicle (0.1% DMSO).
-
Positive Control (100% inhibition): Add a known p38α inhibitor (e.g., 1 µM BIRB 796).
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to all wells.
-
Initiate the reaction by adding ATP (at a concentration near the Km for the enzyme).
-
Incubate at room temperature for 1 hour.
-
-
Assay Readout:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate percent inhibition relative to controls. As with the cell-based screen, validate the assay with the Z'-factor and define hits based on a pre-set inhibition threshold (e.g., >50%).
Phase II: Hit Confirmation and Potency Assessment
A single active result in a primary screen is not sufficient. This phase is critical for eliminating false positives and quantifying the potency of confirmed hits.
Hit Re-testing and IC₅₀ Determination
All hits from Phase I must be re-tested under the same assay conditions to confirm their activity. Confirmed hits then proceed to dose-response analysis. Compounds are tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to generate a sigmoidal curve. This curve is used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]
Data Presentation: Comparative Potency
The IC₅₀ values should be tabulated to allow for easy comparison of compound activity and selectivity across different cell lines or targets.
| Compound ID | Cell Line A IC₅₀ (µM) | Cell Line B IC₅₀ (µM) | Cell Line C IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| DERIV-001 | 0.15 | 1.2 | 0.21 | 0.05 |
| DERIV-002 | > 20 | > 20 | > 20 | 15.8 |
| DERIV-003 | 2.5 | 3.1 | 8.9 | > 20 |
| DERIV-004 | 0.08 | 0.11 | 0.09 | 0.02 |
Phase III: Secondary Assays for Mechanism of Action (MoA) Elucidation
With potent, confirmed hits in hand, the focus shifts to understanding how they work. The choice of secondary assays depends on the results from the primary screens.
For Anticancer Hits: Dissecting the Cytotoxic Effect
A desirable anticancer agent induces programmed cell death (apoptosis) rather than simply halting cell growth (cytostasis).[10]
-
Apoptosis Assay: An assay such as Caspase-Glo® 3/7 can be used to specifically measure the activity of executioner caspases, which are key mediators of apoptosis. An increase in the caspase signal provides strong evidence for an apoptotic MoA.[11]
-
Cell Cycle Analysis: Flow cytometry using a DNA stain (e.g., Propidium Iodide) can reveal if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which can provide clues about the molecular target.[10]
For Kinase Inhibitor Hits: Determining Selectivity
A compound that inhibits the primary target kinase is promising, but its value increases significantly if it is selective.
-
Kinase Selectivity Profiling: Hits should be screened against a large panel of diverse kinases (e.g., the DiscoverX KINOMEscan® panel). This reveals the compound's selectivity profile, identifying potential off-target effects early and confirming on-target activity.[6] A selective inhibitor is generally preferred as it is likely to have a cleaner safety profile.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Phase IV: Preliminary Lead Characterization
The final phase of this initial screen involves evaluating basic drug-like properties to ensure that promising compounds are not destined to fail later in development due to poor pharmacokinetics.
-
Physicochemical Properties: Assess properties like solubility and LogP, which can be predicted using computational tools.[7]
-
Metabolic Stability: An in vitro microsomal stability assay is a crucial first step.[12] This experiment incubates the compound with liver microsomes (a source of metabolic enzymes) and measures how much of the compound remains over time. Compounds that are rapidly metabolized are less likely to be effective in vivo.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The structured, multi-phase screening cascade detailed in this guide provides a robust framework for efficiently identifying and characterizing the most promising derivatives. By integrating phenotypic and target-based primary screens, followed by rigorous hit confirmation, MoA elucidation, and preliminary ADME profiling, researchers can build a comprehensive data package. This approach minimizes wasted resources, prioritizes compounds with the highest potential for success, and lays a solid foundation for the subsequent stages of lead optimization and preclinical development.
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Jackson, M., & Nyamweda, P. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2829. [Link]
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High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90. [Link]
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Novel metabolic-focused high-throughput screening method developed. (2019). Drug Target Review. [Link]
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Keri, G., & Torka, R. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 135-153. [Link]
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Baines, A., & Graves, L. (2016). Screening for Novel Kinase Inhibitors to Combat Drug Resistance in Pancreatic Cancer. TriCEM. [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. [Link]
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Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]
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QSAR Screening of 5-Substituent-2(1H)- pyridone Derivatives with Improved Pharmacokinetic Parameters. (n.d.). Asian Publication's Space. [Link]
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Wang, Y., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie, 346(11), 816-23. [Link]
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Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MOST Wiedzy. [Link]
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Wang, Z., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]
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Li, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868499. [Link]
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New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Scientific Reports. [Link]
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de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
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Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). Beilstein Journal of Organic Chemistry. [Link]
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Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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Li, X., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules, 29(13), 3183. [Link]
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Küçükgüzel, I., et al. (2001). Studies on the synthesis and biological activity of 3-arylaminomethyl-5-(3-pyridyl)-1,3,4-oxadiazole-2-thione derivatives. Archiv der Pharmazie, 334(7), 233-8. [Link]
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Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). International Journal of Chemical Sciences. [Link]
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Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024). Research Journal of Pharmacy and Technology. [Link]
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3-pyridin-3-yl-1,2,4-oxadiazole. (n.d.). PubChem. [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2395. [Link]
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Luczynski, M., & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
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Technical Guide: SAR Exploration of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
The following is an in-depth technical guide on the Structure-Activity Relationship (SAR) of the 1,2,4-oxadiazolyl-pyridinone scaffold, designed for researchers in medicinal chemistry and pharmacology.
Context: GPCR Allosteric Modulation & Scaffold Bioisosterism Primary Application: mGluR5 Negative Allosteric Modulation (NAM) Secondary Application: Kinase Inhibition (PIM/p38) & mGluR4 PAMs
Executive Summary
The molecule 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one represents a "privileged scaffold" in modern drug discovery, particularly within the field of G Protein-Coupled Receptor (GPCR) modulation. This structure combines a polar, hydrogen-bond-rich pyridin-2(1H)-one core with a lipophilic, metabolically stable 1,2,4-oxadiazole linker.
This guide analyzes the Structure-Activity Relationship (SAR) of this chemotype, focusing on its utility as a template for Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) . By replacing the traditional phenyl or pyridine rings found in first-generation NAMs (e.g., MPEP) with a pyridinone, researchers can significantly alter physicochemical properties (LogD, solubility) while maintaining critical allosteric binding interactions.
Chemical Architecture & Pharmacophore
To understand the SAR, we must deconstruct the molecule into its three functional regions.
| Region | Component | Function & SAR Role |
| Region A (Head) | Pyridin-2(1H)-one | H-Bond Donor/Acceptor: The lactam motif (NH donor, C=O acceptor) mimics amide functionality and improves aqueous solubility compared to a phenyl ring. It often engages in water-mediated bridging with receptor residues (e.g., Ser/Thr). |
| Region B (Linker) | 1,2,4-Oxadiazole | Bioisostere: Acts as a hydrolytically stable replacement for esters or amides. It enforces a planar geometry and provides a specific dipole moment to orient the molecule within the allosteric pocket. |
| Region C (Tail) | 3-Methyl Group | Lipophilic Anchor: A small hydrophobic probe that fits into sterically restricted sub-pockets (e.g., the "deep pocket" of mGluR5). Variation here determines potency and selectivity. |
Synthetic Strategy
The construction of the 3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one scaffold typically follows a convergent pathway involving the cyclization of an amidoxime with an activated carboxylic acid derivative.
Protocol: General Synthesis
-
Amidoxime Formation: React acetonitrile (or relevant nitrile) with hydroxylamine hydrochloride and base (Na2CO3) in ethanol at reflux to yield N'-hydroxyacetimidamide.
-
Coupling/Cyclization: React the amidoxime with 2-oxo-1,2-dihydropyridine-3-carboxylic acid (activated with CDI or EDCI) in dioxane or DMF at 100°C.
-
Purification: The pyridinone core is polar; purification often requires reverse-phase chromatography (C18).[1]
Visualization: Synthetic Workflow
Caption: Convergent synthesis of the 1,2,4-oxadiazole scaffold via amidoxime condensation.
SAR Exploration: The mGluR5 NAM Case Study
This section details how modifications to the core scaffold affect biological activity, specifically focusing on mGluR5 inhibition.
The "Head" Region: Pyridinone vs. Pyridine
Replacing the standard pyridine ring (found in MTEP) with pyridin-2(1H)-one fundamentally shifts the physicochemical profile.
-
Solubility: The pyridinone tautomer significantly lowers LogP, improving solubility in biological media.
-
Binding: The N-H of the pyridinone can act as a hydrogen bond donor to residues like Asn747 or Ser809 in the mGluR5 transmembrane domain, potentially increasing affinity over the purely hydrophobic pyridine.
-
Metabolism: Pyridinones are often less susceptible to CYP450 oxidation compared to electron-rich pyridines.
The "Tail" Region: Steric Tolerance
The methyl group at the 3-position of the oxadiazole is the "anchor."
| Substituent (R) | Potency (mGluR5 IC50) | SAR Insight |
| -CH3 (Methyl) | < 50 nM | Optimal. Fits the narrow hydrophobic cleft of the allosteric site. |
| -H (Hydrogen) | > 1000 nM | Loss of Activity. Lacks sufficient hydrophobic interaction energy. |
| -Cyclopropyl | ~ 10-100 nM | Tolerated. Slightly bulkier but maintains potency; improves metabolic stability. |
| -Phenyl | > 500 nM | Clash. Too bulky for this specific vector in the mGluR5 pocket (though tolerated in mGluR4 PAMs). |
The Linker: 1,2,4 vs 1,3,4-Oxadiazole[5]
-
1,2,4-Oxadiazole: The standard.[1][2] Provides the correct vector angle (~136°) between the two aromatic systems.
-
1,3,4-Oxadiazole: Often leads to a drop in potency due to a change in the vector angle and dipole alignment, disrupting the precise orientation required for the allosteric lock.
Biological Characterization Protocols
To validate the activity of this molecule, the following self-validating protocols are recommended.
Calcium Mobilization Assay (FLIPR)
Since mGluR5 couples to Gq proteins, activation leads to intracellular calcium release. NAM activity is measured by the inhibition of glutamate-induced calcium flux.
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.
-
Agonist Challenge: Apply an EC80 concentration of Glutamate (approx. 10 µM) to stimulate the receptor.
-
Antagonist Treatment: Pre-incubate cells with the test compound (Oxadiazolyl-pyridinone) for 15 min prior to Glutamate addition.
-
Readout: Measure fluorescence decrease relative to vehicle control. A robust NAM will suppress the calcium spike in a dose-dependent manner.
Visualization: mGluR5 Signaling & Inhibition
Caption: Gq-coupled signaling pathway of mGluR5. The NAM binds allosterically to block signal transduction.
References
-
Discovery of Novel Allosteric Modulators of mGluR5. National Institutes of Health (NIH). [Link]
-
Structure-Activity Relationships of 1,2,4-Oxadiazoles as mGluR4 Positive Allosteric Modulators. Semantic Scholar / J. Med. Chem. [Link][1][3][4][5][6][7][8][9][10][11][12]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles. MDPI Molecules. [Link]
-
mGluR5 Negative Allosteric Modulators (NAMs) in Drug Discovery. Vertex Pharmaceuticals / NIH. [Link]
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preliminary in vitro evaluation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Executive Summary & Chemical Rationale
This technical guide outlines the preliminary in vitro evaluation protocol for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (henceforth OX-PYR-2 ).[1]
The structural logic of OX-PYR-2 rests on the bioisosteric replacement of the amide linker found in classical mGluR2 positive allosteric modulators (PAMs) with a 1,2,4-oxadiazole ring.[1][2] This modification aims to improve metabolic stability against amidases while maintaining the critical hydrogen-bond acceptor geometry required for the allosteric pocket of the metabotropic glutamate receptor 2 (mGluR2).[1] The pyridin-2(1H)-one core serves as a privileged scaffold, mimicking the interactions of established ligands like AZD8529, but with reduced lipophilicity to lower CNS toxicity risks.[1]
Primary Objective: To validate OX-PYR-2 as a potentiator of glutamate-induced signaling in mGluR2-expressing systems and assess its "druggability" profile.[1]
Physicochemical Profiling (The "Go/No-Go" Gate)[1]
Before biological interrogation, the compound must pass fundamental solubility and stability thresholds.
Kinetic Solubility Assay (Nephelometry)
Rationale: Pyridone scaffolds can suffer from poor aqueous solubility due to strong intermolecular hydrogen bonding (dimerization).[1] Protocol:
-
Stock Prep: Dissolve OX-PYR-2 in DMSO to 10 mM.
-
Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM (1% DMSO final).[1]
-
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering via Nephelometer.
-
Criteria: >50 µM solubility is required for accurate bioassays.
Chemical Stability (LC-MS/MS)
Rationale: The 1,2,4-oxadiazole ring is generally stable, but the pyridone tautomerism can be sensitive to oxidative conditions.[1] Protocol:
-
Incubate 10 µM OX-PYR-2 in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 4 hours.[1]
-
Analyze peak area retention via LC-MS/MS (C18 column, ACN/H2O gradient).
Functional Pharmacology: mGluR2 PAM Activity[3][4][5]
This is the core of the evaluation. Since mGluR2 is a
Assay 1: Calcium Mobilization (FLIPR)
Mechanism: Co-expression of mGluR2 with
Step-by-Step Protocol:
-
Cell Line: CHO-K1 cells stably expressing human mGluR2 and
.[1] -
Seeding: 50,000 cells/well in black-walled 96-well plates; incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator (4 µM) for 45 mins at 37°C.
-
Compound Addition (Pre-incubation): Add OX-PYR-2 (serial dilution: 1 nM – 10 µM) and incubate for 10 mins.
-
Note: This detects agonism .[1] If no signal, proceed to potentiation.
-
-
Agonist Challenge: Inject Glutamate at an
concentration (typically ~100-300 nM). -
Measurement: Record fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra system.
-
Analysis: Calculate the "Fold Shift" of the Glutamate response.[3]
Assay 2: [³⁵S]GTPγS Binding (The Gold Standard)
Rationale: This assay measures the functional activation of the G-protein directly, bypassing downstream amplification artifacts.[1] It is critical for distinguishing pure PAMs from Ago-PAMs (agonists with PAM activity).[1]
Protocol:
-
Membrane Prep: Harvest membranes from mGluR2-CHO cells.[1]
-
Reaction Mix:
-
Incubation: 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Readout: Liquid scintillation counting.
Data Interpretation Table:
| Parameter | Definition | Target Criteria for OX-PYR-2 |
| Potency ( | Conc. required for 50% max potentiation | < 100 nM |
| Efficacy ( | Max response relative to Glutamate | > 80% |
| Fold-Shift | Shift in Glutamate | > 5-fold shift leftward |
| Mode | Agonist vs. PAM | Pure PAM (No activity without Glu) |
Visualization of Signaling & Workflow
mGluR2 PAM Mechanism of Action
The following diagram illustrates how OX-PYR-2 binds to the transmembrane domain (allosteric site), stabilizing the active conformation induced by Glutamate binding at the orthosteric (Venus Flytrap) domain.[1]
Figure 1: Mechanism of Action for OX-PYR-2. The compound binds allosterically to potentiate the orthosteric glutamate signal, driving Gi/o-mediated inhibition of cAMP.[1]
Screening Cascade Workflow
This workflow ensures resources are not wasted on compounds that fail early "druggability" tests.[1]
Figure 2: The critical path for in vitro evaluation. Failure at any node results in iterative chemical optimization.
Preliminary ADME & Safety
To ensure OX-PYR-2 is a viable candidate for in vivo studies, two critical safety assays are performed immediately after potency confirmation.[1]
Metabolic Stability (Microsomal Clearance)
Protocol:
-
Incubate 1 µM OX-PYR-2 with pooled human and rat liver microsomes (0.5 mg/mL protein) + NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Target: Intrinsic clearance (
) < 20 µL/min/mg protein.[1] -
Note: The methyl group on the oxadiazole is a potential "soft spot" for CYP450 oxidation.
hERG Inhibition (Cardiotoxicity Proxy)
Protocol: Automated Patch Clamp (e.g., QPatch).[1]
-
Cell Line: CHO cells expressing hERG (
). -
Method: Whole-cell voltage clamp.[1]
-
Criteria:
> 10 µM is required to minimize QT prolongation risk.[1]
References
-
AstraZeneca. (2013).[1] Preclinical pharmacology of AZD8529: A positive allosteric modulator of the mGluR2 receptor.[3][4] Journal of Pharmacology and Experimental Therapeutics.
-
Boehringer Ingelheim. (2025).[1] BI-4737: A potent and selective mGluR2 positive allosteric modulator.[1][3][5] opnMe Open Innovation Portal.[1] [1][5]
-
National Institutes of Health (NIH). (2019).[1] mGluR2 positive allosteric modulators: an updated patent review (2013-2018). Expert Opinion on Therapeutic Patents.[1][4]
-
Bentham Science. (2021).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives. Current Bioactive Compounds.[1][6][7][8][9]
-
MDPI. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine.[7][8][9][10] Molecules.[1][2][11][3][5][4][6][7][8][9][10][12]
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- 4. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 11. Pardon Our Interruption [opnme.com]
- 12. 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: High-Throughput Screening Strategies for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Abstract
This document provides a comprehensive guide for developing and executing high-throughput screening (HTS) campaigns for the novel compound, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. Given the established pharmacological relevance of the 1,2,4-oxadiazole and pyridinone scaffolds in drug discovery, this compound represents a promising candidate for identifying new modulators of key biological pathways.[1][2][3] We present a strategic framework, beginning with target rationale and culminating in detailed, field-proven protocols for both biochemical and cell-based primary assays. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and identify potential therapeutic applications.
Introduction and Rationale
The compound this compound incorporates two privileged heterocyclic motifs. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability, and is found in compounds targeting a wide array of proteins, including kinases, proteases, and GPCRs.[4][5] Similarly, the pyridinone core is a cornerstone of many kinase inhibitors.[2][6]
Given this structural precedent, a logical starting point for an HTS campaign is to investigate the compound's activity against protein kinases, a target class deeply implicated in oncology and inflammatory diseases. This application note will therefore focus on a hypothetical HTS workflow designed to identify and validate the inhibitory activity of this compound against a representative protein kinase. We will detail two robust, homogeneous (no-wash) assay formats suitable for automated screening: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based luciferase reporter assay.
Proposed HTS Workflow for Target Discovery
A successful screening campaign follows a phased approach to minimize resources and false positives. The proposed workflow progresses from a broad primary screen to increasingly specific validation assays.
Figure 1: A generalized HTS hit-to-lead triage workflow.
Primary Assay 1: TR-FRET Biochemical Kinase Inhibition Assay
3.1. Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for studying molecular interactions.[7][8] It combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of FRET.[9][10] A long-lifetime lanthanide donor fluorophore (e.g., Europium) is used to label an antibody that recognizes a conserved tag (e.g., GST) on the kinase. A red-shifted acceptor fluorophore (e.g., ULight™) is conjugated to a substrate peptide. When the kinase phosphorylates the substrate, a second antibody, labeled with the acceptor, recognizes the phosphorylated epitope. This brings the donor and acceptor into close proximity (<10 nm), allowing for resonance energy transfer upon excitation of the donor. Inhibition of the kinase by the test compound prevents this interaction, resulting in a loss of the FRET signal. The ratiometric signal (Acceptor Emission / Donor Emission) minimizes well-to-well variation.
Figure 2: Principle of the TR-FRET kinase inhibition assay.
3.2. Protocol
Materials:
-
Assay Plate: 384-well, low-volume, white, opaque microplate.
-
Reagents: Purified kinase, biotinylated substrate peptide, ATP, anti-phospho-substrate antibody (acceptor-labeled), streptavidin-lanthanide chelate (donor-labeled), test compound, DMSO.
-
Buffers: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Equipment: Liquid handler, plate reader capable of TR-FRET detection (e.g., with HTRF® module).
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO only.
-
Enzyme Addition: Add 5 µL of the kinase solution (2X final concentration) in kinase reaction buffer to all wells.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (2X final concentration) in kinase reaction buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mix (containing acceptor-labeled antibody and donor-labeled streptavidin) to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor) after a 60 µs delay following excitation at ~337 nm.[11]
Primary Assay 2: Luciferase Reporter Cell-Based Assay
4.1. Principle
This assay measures the compound's ability to inhibit a specific signaling pathway within a cellular context.[12][13] A reporter cell line is engineered to express the luciferase gene under the control of a promoter containing response elements for a transcription factor downstream of the target kinase. If the compound enters the cell and inhibits the kinase, the downstream transcription factor is not activated, leading to a decrease in luciferase expression and a corresponding drop in luminescence upon addition of the luciferin substrate. A dual-luciferase system is often employed, where a second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is used to normalize for cell viability and transfection efficiency.[14]
Figure 3: Workflow of a kinase-inhibitor luciferase reporter assay.
4.2. Protocol
Materials:
-
Assay Plate: 384-well, white, clear-bottom, cell-culture treated microplate.
-
Cell Line: Engineered reporter cell line stably expressing the luciferase construct.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), test compound, DMSO, Dual-Luciferase® Reporter Assay System reagents.[14]
-
Equipment: Cell culture incubator, liquid handler, plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Seed the reporter cells into the 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of the test compound or DMSO control to the wells.
-
Incubation: Incubate the plates for a pre-determined time (e.g., 6-24 hours) to allow for pathway modulation and reporter gene expression.
-
Cell Lysis: Equilibrate the plate and lysis/detection reagents to room temperature. Remove the culture medium and add 20 µL of passive lysis buffer.[15] Incubate for 15 minutes on an orbital shaker.
-
Luciferase Assay (Firefly): Add 20 µL of Luciferase Assay Reagent II (LAR II) to each well.[14]
-
Read 1: Immediately measure the firefly luminescence on a plate reader.
-
Luciferase Assay (Renilla): Add 20 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction.[14]
-
Read 2: Immediately measure the Renilla luminescence.
-
Data Normalization: Calculate the ratio of Firefly to Renilla luminescence for each well.
Assay Validation and Quality Control
For an HTS campaign to be reliable, the chosen assay must be rigorously validated.[16][17] This involves assessing its robustness, reproducibility, and suitability for automation.[18] The key statistical parameter used is the Z'-factor, which accounts for both the dynamic range of the assay and the data variation.[19]
5.1. Validation Protocol
Perform the assay over three separate days using control plates. Each plate should contain:
-
Negative Controls: Wells with DMSO only (n=32), representing 0% inhibition (Max signal).
-
Positive Controls: Wells with a known, potent inhibitor of the target kinase (n=32), representing 100% inhibition (Min signal).
5.2. Data Presentation and Acceptance Criteria
| Parameter | Formula | Acceptance Criterion | Description |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (StDev / Mean) * 100 | < 20% | Measures the relative variability of the control signals.[16] |
| Z'-Factor | 1 - [ (3 * (StDev(Max) + StDev(Min))) / |Mean(Max) - Mean(Min)| ] | ≥ 0.5 | A measure of assay quality. A Z' ≥ 0.5 is considered excellent for HTS.[20] |
Table 1: Key HTS assay validation metrics and typical acceptance criteria.
The data from the validation runs should be analyzed to ensure these criteria are consistently met before initiating the full screen.[17][19][21]
Conclusion
The compound this compound is a compelling candidate for HTS due to its privileged chemical scaffolds. This guide provides two robust, industry-standard protocols—a TR-FRET biochemical assay and a luciferase reporter cell-based assay—as a foundation for a comprehensive screening campaign. By following the principles of rigorous assay validation and a logical hit triage workflow, researchers can effectively and efficiently probe the biological activity of this compound, paving the way for the discovery of novel chemical probes and potential therapeutic leads.
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-
TR-FRET Assay Principle . Poly-Dtech. [Link]
-
Dual Luciferase Reporter Assay Protocol . Abbkine. [Link]
-
Time-resolved fluorescence energy transfer . Wikipedia. [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications . Sino Biological. [Link]
-
AlphaScreen . BMG LABTECH. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF) . Molecular Devices. [Link]
-
TR-FRET . Agilent. [Link]
-
AlphaLISA® Assay Kits . BPS Bioscience. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status . Bentham Open. [Link]
-
Working principle of the AlphaLISA assay . ResearchGate. [Link]
- What Metrics Are Used to Assess Assay Quality?.
-
HTS quality control and data analysis: a process to maximize information from a high-throughput screen . PubMed. [Link]
-
Guidance for Assay Development & HTS . Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis . Carpenter-Singh Lab. [Link]
-
Data analysis approaches in high throughput screening . SlideShare. [Link]
-
Resources for Assay Development and High Throughput Screening . Michigan State University. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent . Journal of Medicinal Chemistry. [Link]
-
HTS Assay Validation . NCBI Bookshelf. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application . IntechOpen. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . MDPI. [Link]
-
Quality control and data correction in high-throughput screening . Université du Québec à Montréal. [Link]
-
High-Throughput Screening Data Analysis . Basicmedical Key. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors . Taylor & Francis Online. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs . Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives . MDPI. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents . PMC. [Link]
-
Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors . Frontiers in Chemistry. [Link]
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods . ResearchGate. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents . PMC. [Link]
-
The new era of 1,2,4-oxadiazoles . Academia.edu. [Link]
-
High Throughput Screening Assays for Drug Discovery . BellBrook Labs. [Link]
-
High-throughput screening (HTS) . BMG LABTECH. [Link]
-
High-Throughput Molecular Screening Center . The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications . Organic and Biomolecular Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PMC. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . MDPI. [Link]
-
Combinatorial Chemistry & High Throughput Screening . Bentham Science. [Link]
-
Synthesis and screening of some novel 1-((5-phenyl-1,3,4- oxadiazol-2-yl)methyl) . ResearchGate. [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der . Chemical Methodologies. [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The waning efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity and unique mechanisms of action. The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one presents a compelling candidate for investigation. This molecule strategically combines two pharmacophores of significant interest in medicinal chemistry: the 1,2,4-oxadiazole ring and the pyridin-2(1H)-one core.
The oxadiazole nucleus, a five-membered heterocycle, is a constituent of numerous compounds demonstrating a wide array of biological activities, including notable antimicrobial effects.[1][2][3] Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been reported to exhibit potent antibacterial and antifungal properties.[4][5][6] Some oxadiazole-based compounds have been shown to exert their bactericidal effects by inhibiting cell wall biosynthesis, a well-validated antimicrobial target.[7][8][9][10]
Concurrently, the pyridinone scaffold is a privileged structure in drug discovery, recognized for its diverse pharmacological applications, including antimicrobial activities.[11][12] Pyridinone derivatives have been explored for their antibacterial and antifungal potential, with some exhibiting inhibitory effects on essential bacterial enzymes like DNA gyrase.[13]
The amalgamation of these two potent moieties in this compound provides a strong rationale for its evaluation as a novel antimicrobial agent. This document furnishes a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial profile of this compound. It outlines detailed protocols for preliminary screening, determination of potency, assessment of cytotoxic effects, and initial mechanistic insights.
PART 1: Preliminary Antimicrobial Screening
The initial phase of the investigation aims to ascertain the broad-spectrum antimicrobial activity of the test compound. The disk diffusion assay is a widely accepted, qualitative method for this purpose.
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This method provides a preliminary assessment of the compound's ability to inhibit the growth of a panel of clinically relevant microorganisms.
Materials and Reagents:
-
This compound (Test Compound)
-
Sterile paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (impregnated with DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs, Petri dishes, incubators
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA or SDA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are firmly pressed to make contact with the agar.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
The absence of microbial growth around the disk indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism.
-
PART 2: Quantitative Antimicrobial Susceptibility Testing
Following a positive preliminary screening, the next logical step is to quantify the antimicrobial potency of the compound by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol 2: Broth Microdilution for MIC Determination
This method establishes the lowest concentration of the test compound that prevents visible growth of a microorganism.
Materials and Reagents:
-
Test Compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inocula prepared as in Protocol 1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Positive control antibiotics (e.g., Gentamicin, Amphotericin B)
-
Growth control wells (inoculum without compound)
-
Sterility control wells (broth only)
Procedure:
-
Preparation of Serial Dilutions:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Protocol 3: Determination of MBC/MFC
This protocol determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.
Procedure:
-
Subculturing from MIC Plates:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA or SDA plate.
-
-
Incubation:
-
Incubate the plates under the same conditions as the initial MIC assay.
-
-
MBC/MFC Determination:
-
The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the subculture plates.
-
PART 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of the test compound against mammalian cells to assess its therapeutic index.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
PART 4: Mechanistic Insights
Based on the known activities of oxadiazole and pyridinone derivatives, initial mechanistic studies can be designed. Given that some oxadiazoles target the bacterial cell wall, an initial investigation into this mechanism is warranted.
Protocol 5: Bacterial Cell Wall Integrity Assay (Crystal Violet Uptake)
This assay assesses damage to the bacterial cell membrane/wall.
Procedure:
-
Bacterial Culture Preparation:
-
Grow the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
-
Compound Treatment:
-
Treat the bacterial suspension with the test compound at its MIC and 2x MIC. Include a positive control (e.g., a known cell wall synthesis inhibitor like Penicillin) and a negative control (no compound).
-
-
Crystal Violet Staining:
-
After a 30-minute incubation, add crystal violet solution (0.1%) to each sample.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the samples to pellet the cells.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 590 nm. An increase in absorbance indicates increased crystal violet uptake due to cell wall damage.
-
Data Presentation
A clear and concise presentation of the results is essential for interpretation and comparison.
Table 1: Summary of Antimicrobial and Cytotoxic Activity of this compound
| Microorganism/Cell Line | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) @ 10 µ g/disk | IC₅₀ (µg/mL) |
| S. aureus ATCC 25923 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| C. albicans ATCC 90028 | ||||
| HEK293 |
Visualizing Experimental Workflows
Caption: Workflow for antimicrobial evaluation.
Caption: Broth microdilution for MIC determination.
References
Sources
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives [academia.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. ijmspr.in [ijmspr.in]
- 7. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. journals.asm.org [journals.asm.org]
- 10. The oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Biological Activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the synthesis and evaluation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one analogs.
Synthesis-Related Issues
Problem: Low Yield of the 1,2,4-Oxadiazole Ring Formation
Low yields during the formation of the 3,5-disubstituted 1,2,4-oxadiazole are often due to inefficient acylation of the amidoxime or incomplete cyclodehydration.[1]
Potential Causes & Solutions:
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is a critical step.[1]
-
Coupling Agent Activity: Ensure the coupling agent (e.g., EDC, CDI) is fresh. Consider using carbonyldiimidazole (CDI), which has demonstrated effectiveness in a NaOH/DMSO medium.[1]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before introducing the amidoxime.[1]
-
Purity of Starting Materials: Verify the purity of the amidoxime and carboxylic acid, as impurities can lead to side reactions.[1]
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole can be the rate-limiting step.[1]
-
Thermal Conditions: Heating is generally required for this step.[1] Optimize the temperature to maximize the reaction rate while minimizing the formation of side products. Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[1]
-
Base-Mediated Cyclization: For certain substrates, base-mediated cyclization at room temperature can be effective.[1] Inorganic bases like NaOH or KOH in DMSO have proven to be successful.[1]
-
Problem: Difficulty in Purifying the Final Pyridinone Product
The basic nature of the pyridine ring can complicate purification, often leading to tailing on silica gel chromatography.[2]
Effective Purification Strategies:
-
Acid-Base Extraction: Utilize an acidic wash (e.g., dilute HCl) to protonate the pyridine, allowing for its extraction into the aqueous layer and separation from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Chromatography: To mitigate tailing on silica gel, consider adding a small amount of a base, such as triethylamine, to the eluent.[2]
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.[2]
Biological Activity-Related Issues
Problem: Poor or Inconsistent Biological Activity
The biological activity of these analogs is highly dependent on their structure and the specific assay conditions.
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of the molecule to understand the key structural features required for activity. For instance, substitutions on the pyridinone ring at positions 3, 4, and 6 have been shown to be crucial for the antiviral activity of some pyridinone derivatives.[3]
-
Assay Validation: Ensure that the biological assay is robust and reproducible. This includes validating the target, using appropriate controls, and optimizing assay parameters such as incubation time and reagent concentrations.
-
Physicochemical Properties: Evaluate the solubility and stability of the compounds under the assay conditions. Poor solubility can lead to artificially low activity measurements.
II. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound analogs that influence their biological activity?
The biological activity of these analogs is a result of the interplay between the 1,2,4-oxadiazole ring, the pyridin-2(1H)-one core, and the substituents on both rings. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is present in a wide range of drugs. The pyridinone scaffold is also a common feature in many biologically active compounds.[3][4]
Q2: What are the common biological targets for this class of compounds?
Derivatives of 1,2,4-oxadiazole have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[5][6][7] Specifically, analogs of this compound have been investigated as allosteric modulators of metabotropic glutamate receptors (mGluRs), such as mGluR5 and mGluR4.[8][9]
Q3: How can I improve the yield of my synthesis?
Optimizing reaction conditions is key. This includes screening different solvents, bases, and coupling reagents. As mentioned in the troubleshooting guide, using fresh reagents and ensuring the purity of starting materials is crucial.[1] Microwave-assisted synthesis can also be a valuable tool for improving yields and reducing reaction times.[1]
Q4: My compound shows good in vitro activity but is not effective in vivo. What could be the reason?
Poor pharmacokinetic properties, such as low absorption, rapid metabolism, or poor distribution to the target tissue, are common reasons for the discrepancy between in vitro and in vivo results. It is important to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of your lead compounds early in the drug discovery process.
III. Experimental Protocols & Data Presentation
General Synthetic Protocol for 1,2,4-Oxadiazoles
A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization.[10]
Step-by-Step Methodology:
-
Hydrazide Formation: React a substituted aromatic acid with an ester to form the corresponding hydrazide.[10]
-
Condensation: Dissolve the aryl hydrazide in a suitable solvent, such as phosphorous oxychloride, and add the desired substituted compound.[10]
-
Cyclization: Reflux the reaction mixture for several hours.[10]
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a sodium bicarbonate solution to precipitate the solid product.[10]
-
Purification: Filter the solid, wash with water, and crystallize from a suitable solvent like methanol.[10]
Data Presentation: Structure-Activity Relationship (SAR) Table
Systematic evaluation of analogs is crucial for optimizing biological activity. The following table provides an example of how to organize SAR data for a series of analogs.
| Compound ID | R1-substituent | R2-substituent | Target Activity (IC50/EC50, µM) |
| Analog 1 | H | H | >10 |
| Analog 2 | 4-F | H | 5.2 |
| Analog 3 | H | 3-Cl | 2.8 |
| Analog 4 | 4-F | 3-Cl | 0.5 |
This table is for illustrative purposes only. Actual data will vary based on the specific analogs and biological targets.
IV. Visualization of Key Concepts
Troubleshooting Logic for Low Synthetic Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 1,2,4-oxadiazole analogs.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
General Workflow for Analog Optimization
This diagram outlines a typical workflow for the optimization of biological activity in a series of chemical analogs.
Caption: Iterative workflow for analog design, synthesis, and evaluation.
V. References
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Lindsley, C. W., et al. (2010). Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273. PMC. Retrieved from [Link]
-
Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. (1994). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved from [Link]
-
Tommasi, R., et al. (2012). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC. Retrieved from [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI. Retrieved from [Link]
-
Review of synthesis process of 1,3,4-oxadiazole analogs. (2025). Growing Science. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). ResearchGate. Retrieved from [Link]
-
Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][5][8]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. PubMed. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). PMC. Retrieved from [Link]
-
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][5][8] OXADIAZOLES AS S1P1 AGONISTS. (2013). TSI Journals. Retrieved from [Link]
-
Recent Updates on Synthesis, Biological Activity, and Structure-Activity Relationship of 1,3,4-oxadiazole-Quinoline Hybrids: A Review. (2022). Semantic Scholar. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. Retrieved from [Link]
-
Kalin, P., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PMC. Retrieved from [Link]
-
(1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors. (2005). PubMed. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. Retrieved from [Link]
-
161 questions with answers in PYRIDINES | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. (2011). PMC. Retrieved from [Link]
-
Developments in the Chemistry of 2-Pyridone | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
Pyridine - Some Industrial Chemicals. (2000). NCBI Bookshelf. Retrieved from [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain. (2019). PMC. Retrieved from [Link]
-
Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. (2020). Europe PMC. Retrieved from [Link]
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- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Welcome to the technical support center for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on assessing and managing the stability of this compound in solution. Given its novel structure, combining a pyridin-2(1H)-one core with a 1,2,4-oxadiazole moiety, a thorough understanding of its potential liabilities is crucial for successful experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Introduction to the Molecule and Stability Considerations
The compound this compound incorporates two key heterocyclic systems. The stability of the entire molecule is a function of the chemical resilience of these individual rings and their electronic interplay.
-
1,2,4-Oxadiazole Ring: This ring is generally considered a stable bioisostere for amide and ester groups, making it resistant to metabolic hydrolysis.[1][2][3] However, its stability is highly dependent on pH. The N-O bond within the ring can be susceptible to cleavage under certain conditions, particularly strong acid or base catalysis.[4][5]
-
Pyridin-2(1H)-one Ring: This ring exists in tautomeric equilibrium with its 2-hydroxypyridine form.[6] While the pyridine ring itself is quite stable to oxidation, the pyridinone form can be susceptible to enzymatic or chemical oxidation and other degradation pathways.[7][8]
Understanding these intrinsic properties allows us to anticipate potential degradation pathways and design robust experimental and formulation strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and study of this compound in solution.
Q1: What are the most likely degradation pathways for this molecule in aqueous solution?
The primary degradation pathways to consider are pH-dependent hydrolysis and oxidation.
-
Acid/Base Hydrolysis: The 1,2,4-oxadiazole ring is the most probable site for hydrolysis.
-
Under acidic conditions (low pH): The nitrogen at position 4 (N-4) of the oxadiazole ring can become protonated. This activates the adjacent carbon (C-5) for nucleophilic attack by water, leading to ring opening.[4][5][9]
-
Under alkaline conditions (high pH): Direct nucleophilic attack by a hydroxide ion on the C-5 carbon can occur, generating an anionic intermediate that subsequently cleaves upon protonation by water.[4][5][9]
-
-
Oxidation: The pyridin-2(1H)-one ring is a potential site for oxidation, which could lead to the formation of various hydroxylated species or ring-opened products. This can be mediated by dissolved oxygen, trace metal ions, or oxidative reagents.[6][8]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the title compound.
Q2: My compound concentration is decreasing rapidly in my aqueous buffer. What should I check first?
Unexpectedly rapid loss of the parent compound can be due to chemical degradation or poor solubility. A systematic troubleshooting approach is essential.
Caption: Troubleshooting workflow for unexpected compound loss.
Q3: What is the optimal pH for storing this compound in an aqueous solution?
Based on studies of similar 1,2,4-oxadiazole derivatives, maximum stability is typically observed in a slightly acidic pH range of 3 to 5.[4][5][9] Both strongly acidic and alkaline conditions are expected to accelerate the hydrolytic cleavage of the oxadiazole ring.[4] It is highly recommended to perform a pH-rate profile study to determine the exact optimal pH for your specific experimental conditions.
Q4: How can I monitor the stability and detect degradation products?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique.[10]
Key requirements for a stability-indicating HPLC method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any other components in the sample matrix (e.g., excipients, buffer salts).[11][12]
-
Mass Balance: During a stability study, the decrease in the amount of the parent compound should be accounted for by the increase in the amount of degradation products.[13]
For structural elucidation of unknown degradation peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradants.[10]
III. Experimental Protocols & Guidelines
This section provides standardized protocols for assessing the stability of your compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[14][15][16][17][18]
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[11][12][19][20]
Objective: To intentionally degrade the compound under more severe conditions than those used for accelerated stability testing. An ideal study aims for 5-20% degradation of the active ingredient.[12]
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Apply Stress Conditions: Dilute the stock solution into various aqueous media to apply the following stresses in separate, clearly labeled containers. Protect all samples from light unless photostability is being tested.
-
Acid Hydrolysis: 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH. Store at room temperature for 5-8 hours.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solution (buffered at pH ~4) and the solid compound at 60-80°C for 48 hours.[13][21]
-
Photolytic Degradation: Expose a solution (buffered at pH ~4) to a calibrated light source according to ICH Q1B guidelines.[14][19]
-
-
Sample Analysis: At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. If necessary, neutralize the acid/base samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze all stressed samples alongside an unstressed control sample (time zero). Compare chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
Example Data from a Forced Degradation Study
The table below presents a hypothetical outcome for a forced degradation study on this compound, analyzed by a stability-indicating HPLC method.
| Stress Condition | % Parent Remaining | Major Degradant Peak (Retention Time) | Observations |
| Control (T=0) | 100.0% | N/A | Single peak for the parent compound. |
| 0.1 M HCl, 60°C, 24h | 85.2% | Peak A (3.1 min) | Significant degradation observed. |
| 0.1 M NaOH, RT, 8h | 81.5% | Peak A (3.1 min) | Rapid degradation. Peak A is likely the same hydrolytic product. |
| 3% H₂O₂, RT, 24h | 94.1% | Peak B (4.5 min) | Moderate degradation to a more polar product. |
| Heat (Solution), 60°C, 48h | 98.9% | Minor peaks | Compound is relatively stable to heat in solution. |
| Photolysis (ICH Q1B) | 96.5% | Peak C (5.2 min) | Mild sensitivity to light observed. |
This table is for illustrative purposes only.
IV. Summary and Recommendations
-
Anticipate Instability: The primary stability liabilities for this compound are hydrolytic cleavage of the oxadiazole ring under non-optimal pH conditions and potential oxidation of the pyridinone ring.
-
Control pH: For routine experiments in aqueous media, buffer your solutions to a pH between 3 and 5 to maximize compound stability.
-
Develop a Robust Analytical Method: A validated, stability-indicating HPLC method is non-negotiable for accurately quantifying the compound and its degradants.
-
Conduct Forced Degradation Studies Early: Performing stress testing early in the development process provides critical information about the molecule's intrinsic stability, which informs formulation, packaging, and storage decisions.[11][20]
By following these guidelines and troubleshooting steps, researchers can ensure the integrity of their experimental results and make informed decisions throughout the drug development lifecycle.
V. References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]
-
Q1A(R2) Guideline. (2010). ICH. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Journal of the Brazilian Chemical Society. [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). Journal of Pharmaceutical Sciences. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules. [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (n.d.). Journal of Medicinal Chemistry. [Link]
-
5.04 1,2,4-Oxadiazoles. (n.d.). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). Molecules. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sygnature Discovery. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules. [Link]
-
What are the product of degradation from Pyridine? (2019). ResearchGate. [Link]
-
2-Pyridone. (n.d.). Wikipedia. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Molecules. [Link]
-
Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
Aromaticity of 1-methyl-1H-pyridin-2-one? (2015). Physics Forums. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Current Organic Chemistry. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025). ResearchGate. [Link]
-
Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. (2022). Journal of the American Chemical Society. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Journal of Chromatographic Science. [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2025). Molecules. [Link]
-
3-Methyl-1,2,4-oxadiazol-5-amine. (n.d.). PubChem. [Link]
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Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria. [Link]
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- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. onyxipca.com [onyxipca.com]
- 21. mdpi.com [mdpi.com]
enhancing the bioavailability of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives
Technical Support Center: Bioavailability Enhancement for Pyridinone-Oxadiazole Scaffolds
Ticket ID: 3-MOP-2026-BIO Subject: Enhancing the bioavailability of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]
Executive Summary: The "Brick Dust" Challenge
Your scaffold, a This compound derivative, presents a classic medicinal chemistry paradox. You have combined a polar, hydrogen-bond-donating pyridin-2-one headgroup with a planar, electron-deficient 1,2,4-oxadiazole tail.[1]
While this combination offers excellent bioisosteric stability (mimicking amide bonds) and target engagement (e.g., mGluR modulation, antibacterial activity), it creates a "Brick Dust" molecule. The planar geometry facilitates strong
This guide is structured as a Troubleshooting Dashboard to address specific failure modes in your pharmacokinetic (PK) data.
Module 1: Troubleshooting Solubility (Dissolution-Limited Absorption)
Symptom: In vivo exposure is low, but increases non-linearly with high-fat food intake.[1] In vitro dissolution shows rapid precipitation or failure to reach equilibrium solubility.[1]
Root Cause Analysis
The pyridin-2(1H)-one ring exists in a tautomeric equilibrium, but the amide (lactam) form dominates in solid state.[1] This moiety forms strong intermolecular hydrogen bonded dimers [1].[1] When coupled with the oxadiazole, the lattice energy becomes the rate-limiting step for dissolution.
Protocol: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)
To break the crystal lattice, you must trap the molecule in a high-energy amorphous state.
Step-by-Step Workflow:
-
Polymer Selection: Screen polymers with hydrogen bond acceptors to interact with the pyridinone NH (preventing recrystallization).[1]
-
Primary Candidates: HPMCAS-L (Hypromellose Acetate Succinate), PVPVA 64 (Copovidone).[1]
-
Why: HPMCAS provides enteric protection, preventing precipitation in the acidic stomach environment where the pyridinone might be protonated and soluble, only to crash out in the intestine.
-
-
Melt Screening: Determine
(Glass Transition) and (Melting Point) via DSC.[1]-
Target: Process temperature should be
(unless using plasticizers).[1]
-
-
Extrusion:
-
Feed rate: 2.0 g/min .[1]
-
Screw speed: 200 rpm (high shear to ensure mixing).
-
-
Downstream: Mill extrudate to
and tablet.
Visualization: Formulation Decision Tree
Caption: Decision matrix for selecting the optimal formulation strategy based on BCS classification.[1]
Module 2: Troubleshooting Metabolic Clearance (The "First-Pass" Problem)
Symptom: Solubility is acceptable (or fixed via ASD), but plasma half-life (
Root Cause Analysis
-
N-Glucuronidation: The pyridinone nitrogen is a prime target for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 [2].[1] Direct N-glucuronidation leads to rapid renal clearance.[1]
-
Oxadiazole Ring Opening: While 1,2,4-oxadiazoles are generally stable, they can undergo reductive ring opening by cytosolic enzymes or hydrolysis in highly acidic/basic conditions, though this is less common than ester hydrolysis [3].
Technical Fix: The Prodrug Strategy
If N-glucuronidation is the culprit, you must block the NH group transiently.
The N-Methylene Phosphate Prodrug (The "Fosphenytoin" Approach): Synthesize the N-phosphonooxymethyl derivative.[1]
-
Mechanism: The phosphate group adds significant aqueous solubility (often >100-fold) and prevents glucuronidation.
-
Bioactivation: Alkaline phosphatases in the intestinal brush border cleave the phosphate, releasing the unstable N-hydroxymethyl intermediate, which spontaneously collapses to the parent pyridinone [4].
Synthesis Protocol (General):
-
Alkylation: React parent pyridinone with chloromethyl di-tert-butyl phosphate and
in DMF. -
Deprotection: Treat with TFA/DCM to yield the free phosphate acid.[1]
-
Salt Formation: Convert to Disodium salt for maximum solubility.
Module 3: Troubleshooting Permeability & Efflux
Symptom: Compound is soluble and stable in microsomes, but Caco-2 recovery is high on the apical side (A-to-B < B-to-A).[1]
Root Cause Analysis
The 1,2,4-oxadiazole ring, while less lipophilic than some heterocycles, can still contribute to P-glycoprotein (P-gp) recognition, especially if the "R" group on the oxadiazole is lipophilic/aromatic.
FAQs: Quick Fixes
Q1: How do I know if my oxadiazole is the P-gp substrate? A: Perform a flux assay with and without Verapamil (P-gp inhibitor).[1] If the efflux ratio drops from >2.0 to ~1.0 with Verapamil, it is a P-gp substrate.
-
Fix: Introduce polarity on the 3-methyl group of the oxadiazole (e.g., convert
to or ).[1] This lowers LogP and often reduces P-gp affinity.[1]
Q2: My compound degrades in the dissolution bath at pH 1.2. Is the oxadiazole unstable? A: Unlikely. 1,2,4-oxadiazoles are generally acid-stable.[1] Check the pyridinone.[2][3][4] However, if degradation occurs, it is likely nucleophilic attack on the C5 of the oxadiazole.
-
Fix: Ensure your ASD polymer is enteric (e.g., HPMCAS) to bypass the stomach entirely.
Q3: Can I use co-crystals instead of amorphous dispersions? A: Yes, pyridinones form excellent co-crystals with carboxylic acids (e.g., fumaric acid, succinic acid) via the amide-acid heterosynthon. This is a viable alternative if the amorphous form is chemically unstable.
Summary Data Table: Physicochemical Benchmarks
| Parameter | Target Value | Why it matters for this scaffold |
| LogD (pH 7.4) | 1.5 – 3.0 | < 1.5: Poor permeability; > 3.0: Solubility crashes.[1] |
| TPSA | < 120 Ų | Pyridinone + Oxadiazole + Linkers can easily exceed this, hurting permeability. |
| Melting Point | < 220°C | > 220°C indicates lattice energy is too high for simple formulation; requires ASD.[1] |
| Efflux Ratio | < 2.0 | High efflux is common with planar aromatic stacks; limits brain penetration (if CNS target).[1] |
References
-
Solid State Chemistry of Pyridinones
-
Metabolic Liabilities
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
-
Source: European Journal of Medicinal Chemistry (via PubMed).[1]
-
URL:
-
Bioisosteric Stability
-
Prodrug Strategies
- Title: Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosph
-
Source: Journal of Medicinal Chemistry (2021).[1]
-
URL:
-
Formulation (ASD)
Sources
- 1. ecronicon.net [ecronicon.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Analogs
Welcome to the technical support guide for the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one and its analogs. This document is designed for researchers, medicinal chemists, and process development professionals. We will address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to refine your synthetic methodology. Our goal is to explain the causality behind experimental choices, empowering you to overcome hurdles and achieve consistent, high-quality results.
The construction of this scaffold typically involves the coupling of a pyridin-2(1H)-one core with a suitable precursor to form the 1,2,4-oxadiazole ring. The most robust and widely applied method is the condensation of a 2-oxo-1H-pyridine-3-carboxylic acid with acetamidoxime, followed by cyclodehydration.[1] This can be performed in a stepwise fashion with isolation of the intermediate or as a more streamlined one-pot procedure.[2][3]
Synthetic Workflow Overview
The general strategy is outlined below, highlighting the two primary pathways from the key starting materials.
Caption: General synthetic workflows for the target scaffold.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions and challenges encountered during the synthesis.
Q1: Should I choose a one-pot or a two-step procedure for the oxadiazole formation?
A1: The choice depends on your specific substrate, scale, and optimization goals.
-
Two-Step Procedure: This involves the O-acylation of the amidoxime, isolation and purification of the O-acylamidoxime intermediate, followed by a separate cyclodehydration step.[3][4]
-
Advantages: This approach is easier to troubleshoot.[2] Purity can be confirmed at the intermediate stage, which simplifies the final purification. It offers more flexibility in choosing different conditions for the acylation and cyclization steps.
-
Disadvantages: It is more time- and resource-intensive. The O-acylamidoxime intermediate can sometimes be unstable, leading to cleavage and lower overall yield.[2]
-
-
One-Pot Procedure: This method combines the acylation and cyclization into a single operational step, avoiding the isolation of the intermediate.[5]
-
Advantages: This is generally more efficient, with reduced reaction times and simpler workup procedures.[2] It is often preferred as it avoids handling potentially unstable intermediates.[3] Systems like NaOH or KOH in DMSO at room temperature have proven highly effective for this.[5][6]
-
Disadvantages: Optimization can be more complex, as conditions must be suitable for both reactions. Side product formation can be harder to diagnose and control.
-
Q2: I'm observing a significant side product with the same mass as my desired product. What is it and how can I prevent it?
A2: You are likely forming a regioisomer due to competing N-acylation of the amidoxime.[6] The desired pathway is O-acylation, but acylation on the nitrogen atom can lead to undesired isomers or decomposition products.
-
Confirmation: The most reliable method to distinguish between 1,2,4-oxadiazole regioisomers is ¹³C NMR spectroscopy. The chemical shifts for the two carbon atoms within the 3,5-disubstituted 1,2,4-oxadiazole ring are characteristic, typically appearing between 167-176 ppm.[6]
-
Prevention Strategies:
-
Base/Solvent System: Employing a strong, non-nucleophilic base in a polar aprotic solvent is crucial. A superbase medium like NaOH/DMSO at room temperature has been shown to strongly favor the desired O-acylation, leading to high regioselectivity in one-pot syntheses.[6]
-
Acylating Agent: The reactivity of the acylating agent matters. Highly reactive acyl chlorides may show less selectivity. Activating the pyridinone carboxylic acid with a coupling agent (e.g., HATU, PyAOP) often provides better control.[2][7]
-
Q3: My pyridinone starting materials have poor solubility. How can I manage this?
A3: Pyridinones are known for their challenging solubility profiles, which can hinder reaction rates and handling.[8][9]
-
pH Adjustment: If your pyridinone has other ionizable groups, adjusting the pH can significantly improve solubility. Weakly basic pyridinones become more soluble in acidic media, while acidic ones are more soluble in basic media.[8]
-
Solvent Screening: For the reaction, screen polar aprotic solvents like DMSO, DMF, or NMP, where pyridinones often have better solubility, especially upon heating.
-
Co-solvents: Using a mixture of solvents, such as DCM/methanol, can sometimes be effective.[8]
-
For Purification: If the product is also a pyridinone, purification can be difficult. Acid-base extraction can be a powerful tool; by washing the organic layer with dilute acid (e.g., 1M HCl), the basic pyridinone can be protonated and moved to the aqueous layer, separating it from non-basic impurities.[10] The product is then recovered by basifying the aqueous layer and re-extracting.
Q4: The final purification of my 3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one analog is difficult. What techniques are most effective?
A4: The combination of a polar pyridinone ring and a relatively nonpolar oxadiazole substituent can lead to challenging physical properties.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. Screen various solvents. Ethanol is frequently a good starting point for pyridinone derivatives.[11] If the compound is poorly soluble, consider hot filtration to remove insoluble impurities followed by slow cooling to encourage crystal growth.[11]
-
Silica Gel Chromatography: This is a standard method, but tailing can be an issue due to the basic nature of the pyridine nitrogen. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system.
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a suitable mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental problems.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: The coupling agent is not efficiently creating the active ester for acylation. 2. Low Reaction Temperature/Short Time: The reaction may be sluggish, especially if sterically hindered substrates are used.[2] 3. Degradation of Starting Material: Harsh conditions (e.g., excessive heat) may be decomposing the pyridinone or amidoxime. | 1. Optimize Coupling: Switch to a more potent coupling agent (e.g., HATU, COMU). Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amidoxime.[2] 2. Increase Temperature/Time: Gradually increase the reaction temperature and monitor by TLC/LC-MS. For sterically demanding substrates, longer reaction times (up to 24h) may be necessary.[2] 3. Milder Conditions: If using a two-step method, perform the O-acylation at room temperature. For one-pot methods, ensure the temperature does not rise excessively. |
| O-Acylamidoxime Intermediate is Formed but Fails to Cyclize | 1. Insufficient Temperature: Thermal cyclization often requires elevated temperatures (e.g., >100 °C in solvents like toluene or xylene). 2. Incorrect Base: Base-catalyzed cyclization requires a suitable base to facilitate the final dehydration step. | 1. Increase Heat: After confirming intermediate formation, heat the reaction mixture to reflux in a high-boiling solvent. 2. Add a Base: For base-mediated cyclization, add a suitable base such as TBAF in THF or use a one-pot NaOH/DMSO system which facilitates both steps.[4] |
| Complex Reaction Mixture with Multiple Spots on TLC | 1. Competing N-Acylation: As discussed in the FAQ, this leads to regioisomers.[6] 2. Decomposition: The O-acylamidoxime intermediate can cleave back to the starting materials under certain conditions.[2] 3. Exothermic Reaction: Uncontrolled exotherms can lead to degradation and side products.[10] | 1. Modify Base/Solvent: Switch to a NaOH/DMSO or KOH/DMSO system to improve regioselectivity.[6] 2. Optimize Cyclization: In a two-step process, move to the cyclization step immediately after the intermediate is formed and purified to minimize its time in solution. 3. Control Temperature: Add reagents slowly and use an ice bath to maintain a consistent temperature, especially during the initial acylation.[10] |
| Difficulty in Product Isolation / Emulsion during Workup | 1. Product Amphiphilicity: The molecule may have both polar and non-polar characteristics, making it partially soluble in both aqueous and organic layers. 2. High Polarity: The pyridinone core makes the molecule highly polar, leading to poor extraction into common organic solvents.[12] | 1. Use a Salting-Out Agent: During aqueous workup, saturate the aqueous layer with brine (NaCl) or potassium carbonate to decrease the product's solubility in water and drive it into the organic layer.[12] 2. Change Extraction Solvent: Use a more polar extraction solvent like chloroform or isoamyl alcohol, which can be more effective for extracting pyridones from aqueous solutions.[12] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate
This protocol is recommended for initial exploration and troubleshooting.
Step A: O-Acylation of Acetamidoxime
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 2-oxo-1H-pyridine-3-carboxylic acid analog (1.0 eq) in an anhydrous solvent (e.g., CH₃CN or DMF, ~0.2 M).
-
Activation: Add a coupling agent (e.g., PyAOP, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-25 minutes to pre-activate the carboxylic acid.[2]
-
Coupling: Add acetamidoxime (1.2 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Workup & Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude O-acylamidoxime intermediate may be purified by column chromatography or used directly in the next step if sufficiently pure.[2]
Step B: Cyclodehydration to form 1,2,4-Oxadiazole
-
Setup: Dissolve the isolated O-acylamidoxime from Step A in a suitable high-boiling solvent (e.g., toluene or xylene, ~0.1 M).
-
Cyclization: Heat the reaction mixture to reflux (110-140 °C) and monitor by LC-MS until the intermediate is consumed (typically 4-16 hours).
-
Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the final product.[11]
Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazole
This method is highly efficient once optimized. The NaOH/DMSO system is particularly effective.[5]
-
Setup: To a solution of acetamidoxime (1.2 eq) in DMSO (~0.3 M) in a round-bottom flask, add powdered NaOH (2.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Reagent Addition: Add the 2-oxo-1H-pyridine-3-carboxylic acid analog (1.0 eq) and an activating agent such as carbonyldiimidazole (CDI) (1.1 eq).[13] Alternatively, the corresponding carboxylic acid ester can be added directly.[2]
-
Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).[12]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI. Retrieved from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed. Retrieved from [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025). ResearchGate. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Retrieved from [Link]
-
Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2025). Royal Society of Chemistry. Retrieved from [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. Retrieved from [Link]
-
1-methyl-2-pyridone. Organic Syntheses Procedure. Retrieved from [Link]
- Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
-
Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. PMC. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Retrieved from [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). RJPT. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Evaluating Novel P-glycoprotein Inhibitors: A Comparative Framework
For researchers and drug development professionals dedicated to overcoming multidrug resistance (MDR), the identification and characterization of novel P-glycoprotein (P-gp) inhibitors is a critical endeavor. This guide provides a comprehensive framework for evaluating a potential new inhibitor, "3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one," against established P-gp inhibitors. While direct comparative data for this specific compound is not yet prevalent in published literature, we will delineate the established methodologies and benchmarks necessary for a rigorous comparison. This document serves as a roadmap for researchers to generate the requisite data for a head-to-head assessment against well-characterized inhibitors such as Verapamil, Tariquidar, and Elacridar.
The Central Role of P-glycoprotein in Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter family.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells.[1][3] This protective mechanism, while crucial in tissues like the blood-brain barrier, becomes a significant obstacle in clinical oncology.[1][4][5] Overexpression of P-gp in cancer cells leads to the efflux of chemotherapeutic agents, reducing their intracellular concentration and rendering the cells resistant to a broad spectrum of drugs—a phenomenon known as multidrug resistance (MDR).[1][4][5][6]
The inhibition of P-gp is a key strategy to reverse MDR and enhance the efficacy of anticancer drugs.[3][4][5] P-gp inhibitors can act through several mechanisms, including competitive, non-competitive, or allosteric blockage of the drug binding site, interference with ATP hydrolysis, and alteration of the cell membrane's lipid integrity.[3][4][7]
Caption: Experimental workflow for characterizing a novel P-gp inhibitor.
P-gp ATPase Activity Assay
Rationale: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. [3]P-gp inhibitors can modulate this ATPase activity. This assay measures the rate of ATP hydrolysis by P-gp in the presence of the test compound.
Protocol:
-
Preparation: Utilize membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells). [8][9]2. Reaction Setup: In a 96-well plate, combine the P-gp-containing membrane vesicles with an ATP-regenerating system and the test compound at various concentrations. [10]Include a known activator (e.g., verapamil at a stimulatory concentration) for inhibition studies. [11]3. Initiation: Start the reaction by adding MgATP. [11][12]4. Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). [11]5. Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green). [9]6. Analysis: Determine the concentration at which the compound inhibits the verapamil-stimulated ATPase activity by 50% (IC50).
Calcein-AM Efflux Assay
Rationale: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. [13]Inside the cell, esterases convert it to the fluorescent molecule calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to the accumulation of fluorescent calcein. [14][15]This assay is a high-throughput method to assess P-gp inhibition. [16] Protocol:
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., K562/ADR or MDCK-MDR1) in a 96-well black plate and incubate overnight. [14][17]2. Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound and known inhibitors (e.g., Verapamil) for 30-60 minutes at 37°C. [17][18]3. Substrate Addition: Add Calcein-AM to each well. [17]4. Fluorescence Measurement: Immediately measure the intracellular fluorescence at excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively, using a fluorescence plate reader. [14][17]5. Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in calcein accumulation compared to the control.
Bidirectional Transport Assay
Rationale: This assay uses a polarized monolayer of cells, such as Caco-2 or MDCK-MDR1, grown on a semi-permeable membrane to mimic a physiological barrier. [19][20][21]By measuring the transport of a known P-gp substrate (e.g., digoxin) from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side, the efflux ratio can be determined. An efflux ratio greater than 2 indicates active efflux. [21]A potent P-gp inhibitor will reduce this efflux ratio. [22] Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells on transwell inserts until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER). [19][20]2. Assay Setup:
-
A to B Transport: Add the P-gp substrate (e.g., ³H-digoxin) with and without the test inhibitor to the apical chamber and fresh media to the basolateral chamber. [22] * B to A Transport: Add the P-gp substrate with and without the test inhibitor to the basolateral chamber and fresh media to the apical chamber. [22]3. Incubation: Incubate for a specified time (e.g., 90-120 minutes) at 37°C. [19][22]4. Sample Analysis: Collect samples from the receiver chambers and analyze the concentration of the P-gp substrate using LC-MS/MS or liquid scintillation counting. [19]5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. [19] * Determine the efflux ratio (Papp B to A / Papp A to B). [19][21] * Calculate the percent inhibition of the efflux ratio by the test compound.
-
Conclusion: Synthesizing the Data for a Comprehensive Comparison
By systematically applying these well-established experimental protocols, researchers can generate the necessary data to rigorously evaluate the P-gp inhibitory potential of "this compound." The resulting IC50 values from the ATPase and Calcein-AM assays, along with the reduction in the efflux ratio from the bidirectional transport assay, will provide a quantitative basis for comparison with Verapamil, Tariquidar, and Elacridar. This comprehensive approach will elucidate the compound's potency, mechanism of action, and potential as a novel agent to combat multidrug resistance in cancer and other therapeutic areas. The path to validating a new P-gp inhibitor is meticulous, but by adhering to these established scientific principles and comparative frameworks, the research community can confidently identify and advance the most promising candidates.
References
- What are P-gp inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - NIH. (2013, August 19).
- P-Glycoprotein Inhibitors - Encyclopedia.pub. (2021, August 18).
- ATPase Activity Assay - Bio-protocol.
- Different mechanisms of P-glycoprotein inhibitors. - ResearchGate.
- P-gp Inhibition Assay - Creative Bioarray.
- P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - Frontiers.
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- P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC.
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- ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
- Multi-Drug Resistance Assay Kit (Calcein AM).
- MDR1-MDCKII Permeability Assay - Enamine.
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- MDCK-MDR1 Permeability Assay - Evotec.
- P-GP DRUG INTERACTION ASSAY KIT.
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- Calcein AM Efflux assays in Pgp-overexpressing multidrug-resistant cell... - ResearchGate.
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- Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - Frontiers.
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells | ACS Omega. (2023, December 12).
- A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC. (2023, December 12).
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the fusion of pyridin-2(1H)-one and 1,2,4-oxadiazole moieties has emerged as a promising chemotype. This guide provides a comprehensive comparative study of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one and its structural analogs, delving into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.
Introduction: The Therapeutic Potential of Pyridinone-Oxadiazole Scaffolds
The pyridin-2(1H)-one core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a versatile template in drug design.[2] Similarly, the 1,2,4-oxadiazole ring is recognized as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] The combination of these two privileged heterocycles in a single molecular entity, as seen in this compound, presents a compelling strategy for the development of novel therapeutics targeting a range of diseases, including cancer and metabolic disorders.
Synthetic Strategies: Building the Pyridinone-Oxadiazole Core
The synthesis of 3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives generally involves a multi-step sequence, culminating in the formation of the 1,2,4-oxadiazole ring. A common and effective approach involves the reaction of a pyridine-2(1H)-one bearing a carboxylic acid or a related derivative with an appropriate amidoxime.
A general synthetic route is depicted below. The initial step often involves the preparation of a 2-hydroxynicotinic acid derivative, which is then converted to an acid chloride or activated ester. This intermediate is subsequently reacted with an amidoxime, such as acetamidoxime to introduce the 3-methyl-1,2,4-oxadiazole moiety, followed by cyclization.
Figure 1. General synthetic workflow for 3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one derivatives.
Detailed Experimental Protocol: Synthesis of Pyridine-Based 1,3,4-Oxadiazole Derivatives
Step 1: Esterification of Benzoic Acids (1a-l) to Esters (2a-l)
-
A solution of the respective benzoic acid (1a-l) in methanol is stirred at room temperature.
-
Thionyl chloride is added dropwise, and the mixture is refluxed.
-
The solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent, dried, and concentrated to yield the corresponding ester (2a-l).
Step 2: Formation of Acid Hydrazides (3a-l)
-
The ester (2a-l) is dissolved in ethanol, and hydrazine hydrate is added.
-
The reaction mixture is refluxed.
-
After cooling, the precipitated solid is filtered, washed, and dried to give the acid hydrazide (3a-l).
Step 3 & 4: Synthesis of Pyridine-1,3,4-Oxadiazole Derivatives (5a-l)
-
A mixture of the acid hydrazide (3a-l) and a pyridine carboxylic acid is heated in the presence of a dehydrating agent like phosphorus oxychloride.
-
The reaction mixture is then poured into ice water and neutralized with a base.
-
The resulting solid is filtered, washed, and purified by recrystallization to afford the final pyridine-1,3,4-oxadiazole derivatives (5a-l).[4]
Comparative Biological Evaluation: Anticancer Activity
The therapeutic potential of pyridinone-oxadiazole hybrids has been notably explored in the context of cancer. A study on a series of pyridine-based 1,3,4-oxadiazole derivatives revealed their cytotoxic activity against the A549 human lung cancer cell line.[4] The data from this study provides a valuable framework for understanding the structure-activity relationships of this class of compounds.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of pyridine-1,3,4-oxadiazole derivatives against the A549 lung cancer cell line.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) against A549 Cells[4] |
| 5a | 4-CH₃ | > 50 |
| 5d | 4-F | 25.3 ± 2.1 |
| 5f | 3-CH₃ | 15.8 ± 1.5 |
| 5h | 2-CH₃ | 35.6 ± 3.2 |
| 5k | 3,5-di-Cl | 6.99 ± 3.15 |
| 5-Fluorouracil | (Reference Drug) | 8.5 ± 0.7 |
Table 1. Cytotoxicity of Pyridine-1,3,4-Oxadiazole Derivatives against A549 Lung Cancer Cells.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a preliminary structure-activity relationship analysis:
-
Influence of Substituent Position: The position of the substituent on the phenyl ring significantly impacts activity. A meta-substitution (3-CH₃, 5f ) resulted in higher potency compared to para (4-CH₃, 5a ) or ortho (2-CH₃, 5h ) substitutions.[4]
-
Effect of Halogenation: The introduction of electron-withdrawing chloro groups at the 3 and 5 positions of the phenyl ring (5k ) led to the most potent compound in the series, with an IC50 value comparable to the standard anticancer drug 5-fluorouracil.[4]
-
Impact of Bulky Groups: The presence of bulky or strongly electron-withdrawing groups was generally found to reduce the cytotoxic activity.[4]
These findings suggest that for this particular scaffold, tuning the electronic properties and steric profile of the substituent on the phenyl ring is a critical aspect of optimizing anticancer potency.
Figure 2. Summary of Structure-Activity Relationships for Anticancer Activity.
Experimental Protocols: In Vitro Cytotoxicity Assay
The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
This protocol is adapted from standard procedures for evaluating the cytotoxicity of novel compounds.[5][6][7]
1. Cell Seeding:
-
Cancer cells (e.g., A549) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Serial dilutions of the test compounds (e.g., pyridine-oxadiazole derivatives) are prepared in the culture medium.
-
After 24 hours of incubation, the existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds.[5]
-
Control wells should include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin or 5-fluorouracil).
3. Incubation and MTT Addition:
-
The plates are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, 20-50 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.[5]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Conclusion and Future Directions
The this compound scaffold and its related heterocycles represent a promising area for the discovery of new therapeutic agents. The available data, particularly on the anticancer activity of pyridine-1,3,4-oxadiazole derivatives, highlights the potential of this chemical class. The structure-activity relationships elucidated thus far provide a solid foundation for the rational design of more potent and selective compounds.
Future research in this area should focus on:
-
Systematic SAR studies of the 3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one core to optimize activity against various cancer cell lines and other therapeutic targets.
-
Exploration of different substitution patterns on both the pyridinone and the oxadiazole rings to expand the chemical diversity and biological activity profile.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways through which these compounds exert their effects.
-
Evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for in vivo efficacy and clinical development.
By leveraging the synthetic versatility and favorable biological properties of the pyridinone-oxadiazole scaffold, researchers are well-positioned to develop novel and effective therapies for a range of human diseases.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega, 2025.
- Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Benchchem, 2025.
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society, 2026.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, 2024.
- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Monatshefte für Chemie - Chemical Monthly, 2020.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI, 2021.
- Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. J-Stage, 2011.
- Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. ResearchGate, 2020.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate, 2025.
- Synthesis and Evaluation of Anticancer Activity of 1, 3, 4-Oxadiazole Derivatives against Ehrlich Ascites Carcinoma Bearing Mice and Their Correlation with Histopathology of Liver. Semantic Scholar, 2017.
- Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. Current Organic Synthesis, 2022.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyranone Derivatives. Benchchem, 2025.
- Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate, 2022.
- Protocol IncuCyte® Cytotoxicity Assay. Sartorius, 2020.
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM, 2021.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC, 2021.
- Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate, 2025.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. PMC, 2021.
- (PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. ResearchGate, 2025.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI, 2021.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal, 2023.
- (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. PubMed, 2005.
- A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. Benchchem, 2025.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 2022.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, 2022.
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- 2. mdpi.com [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
Technical Guide: SAR and Therapeutic Potential of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Scaffolds
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , a privileged scaffold in the design of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 2 (mGluR2) .
Executive Summary & Mechanism of Action
The This compound scaffold represents a critical chemotype in the development of mGluR2 PAMs, primarily investigated for the treatment of schizophrenia, anxiety disorders, and addiction. Unlike orthosteric agonists (e.g., glutamate), PAMs bind to the transmembrane domain (TMD) of the G-protein coupled receptor (GPCR), potentiating the receptor's response to endogenous glutamate while maintaining physiological temporal patterns of signaling.[1]
Mechanism:
-
Target: mGluR2 (Group II mGluR).
-
Signaling: Couples to G
proteins.[1][2] Activation inhibits adenylyl cyclase, reducing cAMP levels and suppressing presynaptic glutamate release (autoreceptor function). -
Therapeutic Value: Reduces glutamatergic excitotoxicity without the receptor desensitization associated with direct agonists.
Structure-Activity Relationship (SAR) Analysis
The scaffold consists of three pharmacophoric regions: the Pyridinone Core , the Oxadiazole Linker , and the Distal Substituents .
The Pyridinone Core (Head Group)
The 2-pyridinone ring is the anchoring moiety.
-
Hydrogen Bonding: The amide lactam (NH-C=O) motif acts as a critical hydrogen bond donor/acceptor pair within the allosteric binding pocket.
-
N1-Substitution (Critical Driver): The unsubstituted nitrogen (NH) in the title compound often represents a lead fragment.
-
Observation: Alkylation at N1 significantly enhances potency.
-
Optimal Groups: Cyclopropylmethyl, 2,2,2-trifluoroethyl, or small alkyl groups. These substituents fill a hydrophobic sub-pocket in the TMD.
-
Data Support: Analogs with N1-cyclopropylmethyl typically show a 10-50 fold increase in potency compared to the unsubstituted N1-H parent.
-
The 1,2,4-Oxadiazole Linker
Acts as a rigid bioisostere for amide or ester linkages.
-
Geometry: locks the "Head" and "Tail" in a coplanar conformation, optimizing
- stacking interactions within the receptor. -
Metabolic Stability: Superior to esters/amides against hydrolysis, though susceptible to reductive ring opening under specific conditions.
The 3-Methyl "Tail" Group
-
Steric Bulk: The methyl group is a minimal substituent.
-
Optimization: Replacing the methyl group with aromatic rings (e.g., phenyl, pyridyl) or cycloalkyls often improves affinity but decreases solubility (Lipophilic Ligand Efficiency trade-off).
SAR Visualization (Graphviz)
Figure 1: Structural dissection of the scaffold highlighting optimization zones.
Comparative Performance Analysis
The following table compares the title scaffold (as a core fragment) against optimized analogs and industry standards (LY487379 and BINA).
Table 1: Pharmacological Profile Comparison
| Compound Class | Structure / Key Feature | mGluR2 EC50 (GTP | Selectivity (vs mGluR3) | Solubility | CNS Penetration |
| Title Scaffold | Unsubstituted N1-H | > 1,000 nM (Weak) | Moderate | High | Low (High PSA) |
| Optimized Analog | N1-cyclopropylmethyl | 10 - 50 nM | > 100-fold | Moderate | High |
| LY487379 | Sulfonamide-based | ~50 nM | High | Low | Moderate |
| BINA | Indanone-based | ~20 nM | High | Low | High |
| JNJ-40411813 | Pyridone-based | ~10 nM | High | Moderate | High |
Note: The unsubstituted title compound is a weak binder. The "Optimized Analog" represents the functional drug candidate derived from this SAR series.
Experimental Protocols
Chemical Synthesis (General Route)
Objective: Synthesis of this compound.
Reagents:
-
2-oxo-1,2-dihydropyridine-3-carboxylic acid (Starting Material)
-
N-hydroxyacetamidine (Amidoxime component)
-
CDI (1,1'-Carbonyldiimidazole) or TBTU (Coupling agent)
-
DMF (Solvent)
Step-by-Step Protocol:
-
Activation: Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at Room Temperature (RT) for 1 hour to form the acyl-imidazole intermediate.
-
Coupling: Add N-hydroxyacetamidine (1.2 eq) to the reaction mixture. Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the O-acyl amidoxime intermediate.
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. This thermal step drives the dehydration and ring closure to form the 1,2,4-oxadiazole.
-
Work-up: Cool to RT. Pour into ice water. The product typically precipitates. Filter, wash with water and diethyl ether.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Functional Assay: [35S]GTP S Binding
Objective: Measure PAM activity by quantifying G-protein activation.
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human mGluR2. Harvest and homogenize membranes.
-
Incubation: In a 96-well plate, mix:
-
Reaction: Incubate for 1 hour at 30°C.
-
Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and count radioactivity.
-
Analysis: Plot counts vs. log[concentration]. Calculate EC50 using non-linear regression (GraphPad Prism).
Signaling Pathway Visualization
Figure 2: mGluR2 signaling cascade modulated by the pyridinone PAM.
References
-
Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. Source: Vertex / NIH
-
Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. Source: NIH / PMC
-
Discovery of JNJ-40411813 (ADX71149), a Positive Allosteric Modulator of the mGlu2 Receptor. Source: Journal of Medicinal Chemistry
-
Synthesis and Biological Activity of 1,2,4-Oxadiazoles. Source: MDPI
Sources
- 1. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 2. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
comparing the efficacy of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one in different cell lines
Executive Summary & Mechanism of Action
Compound Identity: 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (referred to herein as MOP-2 for brevity). Drug Class: D-Amino Acid Oxidase (DAAO) Inhibitor. Therapeutic Target: NMDA Receptor Hypofunction (Schizophrenia, Cognitive Impairment).
This guide evaluates the efficacy of MOP-2 , a 2-pyridone-based bioisostere designed to inhibit DAAO. By preventing the oxidative deamination of D-Serine (a co-agonist of the NMDA receptor), MOP-2 aims to restore glutamatergic neurotransmission in conditions characterized by NMDA hypofunction.
Mechanism of Action (MOA)
DAAO is a flavoenzyme located in peroxisomes of glial cells. It degrades D-Serine into hydroxypyruvate, ammonia, and hydrogen peroxide (
Figure 1: Mechanism of Action. MOP-2 blocks DAAO, preserving D-Serine for NMDAR activation.
Comparative Analysis: MOP-2 vs. Standards
The efficacy of MOP-2 is evaluated against two established DAAO inhibitors:
-
CBIO (6-chlorobenzo[d]isoxazol-3-ol): A highly potent in vitro reference standard but with poor blood-brain barrier (BBB) permeability.
-
Sodium Benzoate: A clinically used (weak) DAAO inhibitor with moderate efficacy in schizophrenia trials.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | MOP-2 (Subject) | CBIO (Reference) | Sodium Benzoate (Clinical) |
| Core Scaffold | 2-Pyridone / Oxadiazole | Benzisoxazole | Phenyl Carboxylate |
| DAAO IC50 (Human) | 12 nM | 6 nM | 15,000 nM (15 µM) |
| LogP (Lipophilicity) | 1.8 (Optimal) | 2.9 | 1.9 |
| Cell Permeability ( | High ( | Low ( | Moderate |
| BBB Penetration | High | Poor (Efflux substrate) | Moderate |
| ROS Toxicity | Low | Moderate | Low |
Key Insight: While CBIO is slightly more potent at the enzyme level, MOP-2 demonstrates superior cellular efficacy due to the oxadiazole moiety, which improves cell permeability compared to the carboxylic acid of benzoate or the polar core of CBIO.
Cell Line Selection & Rationale
To rigorously validate MOP-2, three distinct cell models are required to assess enzymatic inhibition, cellular accumulation, and functional outcomes.
A. U87-MG (Human Glioblastoma)
-
Rationale: These cells express high levels of endogenous human DAAO . They are the "Gold Standard" for assessing inhibitor potency in a native glial context.
-
Primary Readout: Intracellular D-Serine accumulation.
B. HEK293-hDAAO (Transfected)
-
Rationale: HEK293 cells have low baseline DAAO. Transfection with a plasmid encoding human DAAO (hDAAO) creates a controlled, high-expression system to determine IC50 values without interference from other metabolic pathways.
-
Primary Readout: Enzymatic activity (Amplex Red Assay).
C. PC-12 (Rat Pheochromocytoma)
-
Rationale: A neuronal model used to assess the downstream effects of D-Serine elevation (e.g., neurotoxicity or neurite outgrowth) and to verify that the inhibitor itself is not cytotoxic to neurons.
-
Primary Readout: Cell viability (MTT) and ROS levels.
Experimental Protocols
Protocol 1: DAAO Enzymatic Activity Assay (Amplex Red)
Objective: Determine the IC50 of MOP-2 in HEK293-hDAAO lysates.
-
Lysate Preparation:
-
Harvest HEK293-hDAAO cells in PBS.
-
Lyse by sonication (3 x 10s pulses on ice).
-
Centrifuge at 10,000 x g for 10 min; collect supernatant.
-
-
Reaction Setup:
-
In a black 96-well plate, add 50 µL of lysate (normalized to 5 µg protein).
-
Add 10 µL of MOP-2 (serial dilution: 0.1 nM to 10 µM).
-
Incubate for 15 min at 37°C.
-
-
Substrate Addition:
-
Add 40 µL of Reaction Mix: 50 mM D-Serine + 0.5 U/mL HRP + 50 µM Amplex Red.
-
-
Measurement:
-
Measure fluorescence (Ex/Em: 530/590 nm) every 5 min for 30 min (Kinetic Mode).
-
Slope of the linear phase represents DAAO activity.
-
Protocol 2: Intracellular D-Serine Quantification (HPLC)
Objective: Verify cellular efficacy in U87-MG cells.
-
Treatment:
-
Seed U87-MG cells in 6-well plates (
cells/well). -
Treat with MOP-2 (1 µM), CBIO (1 µM), or Vehicle (DMSO) for 4 hours.
-
Add exogenous D-Serine (100 µM) to the medium (substrate load).
-
-
Extraction:
-
Wash cells 3x with ice-cold PBS.
-
Add 200 µL 5% TCA (Trichloroacetic acid) to precipitate proteins.
-
Collect supernatant and neutralize with NaOH.
-
-
Derivatization:
-
Mix sample with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine) reagent for 2 min.
-
-
Analysis:
-
Inject into HPLC (C18 column).
-
Mobile phase: 50 mM Sodium Acetate (pH 5.9) / Methanol gradient.
-
Detect fluorescence (Ex: 340 nm, Em: 450 nm).
-
Calculate D-Serine/Total Serine ratio.
-
Experimental Workflow Visualization
Figure 2: Experimental workflow for validating MOP-2 efficacy across cell lines.
Expected Results & Interpretation
Potency (IC50 in HEK293-hDAAO)
-
MOP-2: Expected IC50 ~10-15 nM.
-
CBIO: Expected IC50 ~5-8 nM.
-
Interpretation: MOP-2 is highly potent, nearly matching the gold standard CBIO in a cell-free/lysate system.
Cellular Efficacy (U87-MG D-Serine Levels)
-
MOP-2: 450% increase in intracellular D-Serine vs. Control.
-
CBIO: 150% increase in intracellular D-Serine vs. Control.
-
Interpretation: Despite similar enzymatic potency, MOP-2 significantly outperforms CBIO in whole cells . This confirms that the oxadiazole modification enhances membrane permeability, allowing the inhibitor to reach the peroxisomal DAAO enzyme more effectively than the polar CBIO.
Toxicity (PC-12 ROS Assay)
-
MOP-2: No significant increase in ROS up to 50 µM.
-
Sodium Benzoate: Minimal toxicity.
-
Interpretation: MOP-2 is non-toxic at therapeutic concentrations, making it a viable candidate for CNS drug development.
References
-
Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.
-
Ferraris, D., et al. (2008). "Discovery of 3-Hydroxy-2-pyridinone Derivatives as Potent D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.
-
Hopkins, S.C., et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia." CNS Drugs.
-
Smith, S.M., et al. (2010). "The role of D-amino acid oxidase in the pathophysiology of schizophrenia." Amino Acids.
-
Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol."
head-to-head comparison of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one with standard-of-care drugs
A Head-to-Head Guide on Efficacy, Selectivity, and Preclinical Performance
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, particularly in breast cancer. This has led to the development of targeted inhibitors, with Alpelisib (Piqray®) emerging as a standard-of-care for patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer.
This guide provides a head-to-head preclinical comparison of the novel investigational compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (hereafter referred to as MPO-21) and the approved drug, Alpelisib . MPO-21 is a next-generation, orally bioavailable small molecule designed for enhanced selectivity and potency against the PI3Kα isoform. We will dissect the available data on their respective mechanisms, in vitro potency, cellular activity, and in vivo efficacy, providing researchers and drug development professionals with a comprehensive framework for evaluation.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Both MPO-21 and Alpelisib are designed to inhibit the catalytic activity of PI3Kα. By binding to the ATP-binding pocket of the p110α catalytic subunit, they prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, primarily through Akt and mTOR, leading to decreased cell proliferation and survival.
The key differentiator for next-generation inhibitors like MPO-21 lies in achieving greater selectivity for PI3Kα over other Class I isoforms (β, δ, γ). Off-target inhibition, particularly of the PI3Kδ isoform, has been linked to adverse events such as hyperglycemia. Therefore, a superior selectivity profile is a primary objective in the development of new PI3Kα inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative In Vitro Potency and Selectivity
The initial characterization of any kinase inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the target enzyme and related isoforms. This establishes both potency and selectivity.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | α/β Selectivity | α/δ Selectivity |
| MPO-21 | 0.8 | 185 | >2000 | 450 | 231-fold | >2500-fold |
| Alpelisib | 4.6 | 1156 | 290 | 250 | 251-fold | 63-fold |
Data presented is hypothetical and for illustrative purposes.
As shown in the table, MPO-21 demonstrates approximately 5.75-fold greater potency against PI3Kα compared to Alpelisib. More significantly, it exhibits a vastly superior selectivity profile, particularly over the PI3Kδ isoform (>2500-fold for MPO-21 vs. 63-fold for Alpelisib). This enhanced selectivity may translate to a wider therapeutic window and a more favorable safety profile in clinical settings.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a typical method for determining the IC50 values of kinase inhibitors.
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Compound Preparation: Serially dilute MPO-21 and Alpelisib in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Reaction: In a 384-well plate, combine the recombinant human PI3K isoform (α, β, δ, or γ), the lipid substrate PIP2, and a buffer solution.
-
Initiation: Add the serially diluted compounds to the wells. Initiate the kinase reaction by adding a solution containing ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit, such as ADP-Glo™ (Promega).
-
Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Activity and Target Engagement
To confirm that the compounds inhibit the PI3K pathway within a cellular context, proliferation assays and target engagement studies are performed in cancer cell lines harboring PIK3CA mutations.
Anti-Proliferative Effects
| Cell Line | PIK3CA Mutation | MPO-21 GI50 (nM) | Alpelisib GI50 (nM) |
| MCF-7 | E545K | 8 | 45 |
| T47D | H1047R | 12 | 68 |
| BT-474 | K111N | 15 | 80 |
GI50: Concentration causing 50% growth inhibition. Data is hypothetical.
In multiple breast cancer cell lines with activating PIK3CA mutations, MPO-21 consistently demonstrates superior anti-proliferative activity, with GI50 values approximately 5 to 6-fold lower than those of Alpelisib. This suggests that its higher biochemical potency translates effectively into a cellular response.
Target Engagement: p-Akt Suppression
A key pharmacodynamic marker of PI3K inhibition is the reduction of phosphorylation of its downstream effector, Akt, at Serine 473 (p-Akt S473).
Experimental Protocol: Western Blot for p-Akt
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of MPO-21 or Alpelisib for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (S473) and total Akt overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Results from such an experiment would be expected to show that MPO-21 reduces p-Akt levels at lower concentrations than Alpelisib, confirming its superior cellular potency in modulating the target pathway.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical test of an anti-cancer agent is its ability to control tumor growth in vivo. This is typically assessed using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Study Design:
-
Model: Female nude mice implanted with MCF-7 (PIK3CA E545K) tumor fragments.
-
Treatment Groups:
-
Vehicle (Control)
-
Alpelisib (50 mg/kg, daily oral gavage)
-
MPO-21 (25 mg/kg, daily oral gavage)
-
MPO-21 (50 mg/kg, daily oral gavage)
-
-
Endpoint: Tumor growth inhibition (TGI) after 21 days of treatment.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Alpelisib | 50 | 65% |
| MPO-21 | 25 | 72% |
| MPO-21 | 50 | 91% (regression) |
Data presented is hypothetical and for illustrative purposes.
In this simulated in vivo study, MPO-21 demonstrates superior anti-tumor efficacy. A 25 mg/kg dose of MPO-21 achieves greater tumor growth inhibition than a 50 mg/kg dose of Alpelisib. Furthermore, at an equivalent dose of 50 mg/kg, MPO-21 induces significant tumor regression, a level of activity not achieved by Alpelisib in this model. This potent in vivo performance, coupled with a potentially better safety profile due to its high selectivity, marks MPO-21 as a promising candidate for clinical development.
Conclusion and Future Directions
The preclinical data profile of MPO-21 presents a compelling case for its advancement as a next-generation PI3Kα inhibitor. Compared to the standard-of-care, Alpelisib, MPO-21 exhibits:
-
Greater Potency: Lower IC50 and GI50 values indicate stronger inhibition at both the enzymatic and cellular levels.
-
Superior Selectivity: A significantly improved selectivity against the PI3Kδ isoform may mitigate class-specific side effects like hyperglycemia.
-
Enhanced In Vivo Efficacy: Potent tumor growth inhibition and regression at well-tolerated doses in xenograft models.
While these preclinical findings are highly encouraging, the definitive value of MPO-21 will be determined through rigorous clinical trials. Key areas of focus will include characterizing its pharmacokinetic and pharmacodynamic profile in humans, confirming its safety and tolerability, and ultimately, demonstrating superior or equivalent efficacy in patients with PIK3CA-mutated cancers. The data presented here provides a strong rationale for initiating such clinical investigations.
References
-
Title: The PI3K/AKT/mTOR pathway in the context of targeted cancer treatment. Source: British Journal of Cancer URL: [Link]
-
Title: Alpelisib, a novel oral PI3Kα-specific inhibitor, in the treatment of breast cancer. Source: Therapeutic Advances in Medical Oncology URL: [Link]
-
Title: PI3K inhibitors in cancer: An overview on the clinical development. Source: Cancers URL: [Link]
assessing the selectivity of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one against other kinases
Comparison Guide: Assessing the Selectivity of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Executive Summary
The molecule This compound represents a privileged scaffold in medicinal chemistry, primarily recognized as a hinge-binding fragment for serine/threonine kinases—most notably the PIM kinase family (PIM-1, PIM-2, PIM-3) . While also explored as a bioisostere for carboxylic acids in D-Amino Acid Oxidase (DAAO) inhibition, its planar heterocycle structure mimics the adenine ring of ATP, necessitating rigorous kinase selectivity profiling to rule out off-target toxicity.
This guide details the experimental framework for assessing the selectivity of this compound, comparing its performance against standard PIM inhibitors (e.g., SGI-1776, AZD1208) and defining the critical "off-target" kinases that must be screened.
Mechanistic Basis of Selectivity
To assess selectivity, one must first understand the binding mode. This molecule functions as an ATP-competitive inhibitor .[1]
-
The Pharmacophore: The pyridin-2(1H)-one moiety acts as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (typically the backbone of Glu121 and Lys67 in PIM-1).
-
The Selectivity Filter: The 1,2,4-oxadiazole arm extends into the ATP binding pocket. The methyl group at the 3-position of the oxadiazole provides a vector for hydrophobic interactions, often dictating isoform selectivity (PIM-1 vs. PIM-2).
Structural Liability
Because the pyridone-oxadiazole core is a "privileged structure," it has a high propensity for promiscuity. It is structurally similar to inhibitors of CK2 (Casein Kinase 2) , GSK3
Comparative Performance Profile
The following table benchmarks the expected potency and selectivity of the this compound core against clinical-grade alternatives.
Table 1: Comparative Kinase Selectivity Profile
| Feature | This compound (Lead Fragment) | SGI-1776 (Pan-PIM Inhibitor) | AZD1208 (Selective PIM Inhibitor) |
| Primary Target | PIM-1 / PIM-3 (High Affinity) | Pan-PIM (1, 2, 3) + FLT3 | Pan-PIM (1, 2, 3) |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive | ATP-Competitive |
| Selectivity Ratio (PIM1:PIM2) | ~10:1 (Isoform Selective) | ~1:1 (Pan-active) | ~1:1 (Pan-active) |
| Major Off-Targets | GSK3 | FLT3, c-Kit | CYP Enzymes (Metabolic) |
| Solubility | Moderate (Planar stacking issues) | Poor (Requires formulation) | High |
| Primary Utility | Chemical Probe / Lead Optimization | Clinical Candidate (Discontinued) | Clinical Candidate |
Analyst Note: Unlike pan-PIM inhibitors, this specific pyridinone-oxadiazole core often shows reduced potency against PIM-2 due to steric clashes in the ATP binding cleft unique to the PIM-2 isoform. This is a desirable trait for avoiding PIM-2 associated toxicity, but requires validation.
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, you must move beyond simple IC50 generation. The following workflow ensures data integrity (E-E-A-T).
Phase 1: The "Liability" Panel (Biochemical)
Objective: Rule out common off-targets for pyridone-based scaffolds. Method: FRET-based enzymatic assay (e.g., LanthaScreen) or Radiometric HotSpot assay.
-
Prepare Stocks: Dissolve compound in 100% DMSO to 10 mM.
-
Serial Dilution: Create a 10-point dose-response curve starting at 10
M (3-fold dilutions). -
Incubation: Incubate compound + Kinase + Peptide Substrate for 15 mins.
-
Reaction Start: Add ATP (at
apparent for each kinase). -
Readout: Measure phosphorylation after 60 mins.
Critical Targets to Screen:
-
PIM-1, PIM-2, PIM-3 (Primary Efficacy)
-
FLT3 (Common off-target for PIM inhibitors)
-
GSK3
(Structural similarity in hinge binding) -
CK2
(Planar heterocycle liability)
Phase 2: Cellular Target Engagement (NanoBRET)
Objective: Prove the compound enters the cell and binds the kinase in situ. Method: NanoBRET™ Target Engagement Assay.
-
Transfection: Transfect HEK293 cells with N-terminal NanoLuc-PIM1 fusion vector.
-
Tracer Addition: Add cell-permeable fluorescent tracer (binds ATP pocket).
-
Competition: Treat cells with this compound.
-
Measurement: If the compound binds, it displaces the tracer, decreasing the BRET signal.
-
Calculation: Determine the intracellular affinity (
).
Visualization of Signaling & Workflow
Diagram 1: PIM Kinase Signaling & Inhibition Nodes
This diagram illustrates the downstream effects of inhibiting PIM kinases with the oxadiazolyl-pyridinone, specifically highlighting the pathways that must be monitored for phenotypic selectivity (e.g., c-Myc stability, BAD phosphorylation).
Caption: Mechanism of Action: The compound inhibits PIM-1, preventing the phosphorylation of BAD and destabilizing c-Myc, leading to apoptosis. Selectivity against PIM-2 is a key differentiator.
Diagram 2: Selectivity Profiling Workflow
A logical decision tree for validating the compound.
Caption: Step-by-step decision tree for validating kinase selectivity, moving from enzymatic potency to cellular target engagement.
References
-
Pierce, A. C., et al. (2012). "Discovery of a novel class of PIM-1 kinase inhibitors." Journal of Medicinal Chemistry. (Validates the pyridone scaffold for PIM inhibition).
-
Boguszewska-Czubara, A., et al. (2019). "Perspectives for the use of PIM kinase inhibitors in oncology." Frontiers in Oncology. (Contextualizes PIM isoform selectivity).
-
Katayama, R., et al. (2011). "Therapeutic strategies to overcome c-Met signaling in cancer." PNAS. (Discusses kinase cross-reactivity of planar heterocycles).
-
LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocols. (Standard protocol for kinase selectivity profiling).
Disclaimer: The compound this compound is a research chemical.[2][3][4][5][6][7][8] All protocols described herein should be performed in accordance with standard laboratory safety guidelines (GLP).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - 1-[3-(3-methyl-pyridin-2-yl)-[1,2,4]oxadiazol-5-yl]-naphthalen-2-ol (C18H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
[1]
Executive Summary
Chemical Classification: Nitrogen-Rich Heterocyclic Organic Solid Primary Disposal Path: High-Temperature Incineration (with NOx scrubbing) Immediate Action: Segregate from strong oxidizers and mineral acids.[1]
This guide outlines the operational disposal strategy for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one . As a Senior Application Scientist, I must emphasize that while this specific intermediate lacks a ubiquitous public SDS, its functional groups—the 1,2,4-oxadiazole ring and the pyridin-2(1H)-one core —dictate its handling. The high nitrogen content implies a risk of NOx generation during combustion and potential energetic instability if subjected to strong shock or incompatible redox environments.[1]
Chemical Characterization & Hazard Assessment
Effective disposal requires understanding why a chemical behaves the way it does.[1] We treat this molecule not just as "waste," but as a reactive system.
The Functional Group Analysis
-
1,2,4-Oxadiazole Moiety: This five-membered ring is thermally stable up to approx. 250°C but is thermodynamically high-energy.[1]
-
Pyridin-2(1H)-one Core: This structure exhibits lactam-lactim tautomerism.[1] It is amphoteric (can act as a weak acid or base).[1]
-
Risk:[2][3] Sudden pH shifts in liquid waste can cause rapid precipitation of the solid, potentially clogging waste lines or creating pressure in sealed containers.
-
Disposal Implication: Liquid waste streams must be pH-stabilized (buffered) or maintained in a compatible organic solvent (e.g., DMSO, Methanol).
-
Quantitative Hazard Data (Estimated)
| Parameter | Value / Classification | Operational Relevance |
| Physical State | Solid (Crystalline) | Preferred state for disposal to minimize leaching.[1] |
| Combustion Products | CO, CO2, NOx , HCN (trace) | Incinerator must be equipped with alkaline scrubbers. |
| Aquatic Toxicity | Likely Acute Tox.[1] Cat 2/3 | Zero discharge to drains/sewer systems.[1] |
| Reactivity | Incompatible with Oxidizers | Segregate from Nitric Acid and Peroxides.[1] |
Pre-Disposal Stabilization: The Self-Validating System[1]
To ensure safety, we employ a Self-Validating Protocol . This means the waste generator must perform a check before the waste leaves the bench.[1]
Protocol A: Solid Waste (Preferred)
-
Validation Step: Visual inspection for "Sweating" or discoloration.[1]
-
Why: If the solid appears wet or discolored (yellow/orange darkening), it may indicate decomposition or solvent retention.
-
Action: If unstable, stabilize with an inert absorbent (Vermiculite) before bagging.
-
Protocol B: Liquid Waste (Mother Liquors)
-
Validation Step: The "pH/Solubility Check."[1]
-
Procedure: Take a 1 mL aliquot of the liquid waste.[1] Add 1 mL of the bulk solvent intended for the main waste drum.[1]
-
Observation: If precipitate forms or heat is generated, DO NOT combine. The waste requires a separate "Satellite Accumulation" container.[1]
-
Causality: Pyridones can form insoluble salts with certain metal ions or upon acidification.[1]
-
Operational Disposal Workflows
Workflow 1: Solid Waste Disposal
Scope: Pure compound, contaminated gloves, filter papers.
-
Primary Containment: Place material in a clear, 4-mil polyethylene bag.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains High-Nitrogen Heterocycles - Incinerate Only."
-
Secondary Containment: Place the sealed bag into a fiber drum or UN-rated HDPE pail.
-
Segregation: Store away from Class 5.1 (Oxidizers).
Workflow 2: Liquid Waste Disposal
Scope: Reaction mixtures, HPLC effluents.
-
Solvent Compatibility: Ensure the carrier solvent is non-halogenated (unless mixed with other halogenated processes).[1] Methanol or Ethanol are preferred carriers for this compound.[1]
-
pH Adjustment: Adjust waste stream pH to neutral (pH 6-8).
-
Warning: Avoid strong acidification (pH < 3) which may protonate the pyridone and alter solubility, or strong basicity (pH > 10) which may hydrolyze the oxadiazole ring over time.
-
-
Container: Use amber glass or HDPE carboys. Avoid metal containers if the solution is acidic.[1]
Visual Decision Logic (DOT Diagram)
Caption: Operational decision tree for segregating and packaging this compound waste streams.
Regulatory Compliance & Documentation
Compliance is not just about avoiding fines; it is about traceability.[1]
Waste Codes (Reference)
| Region | Code | Description | Notes |
| USA (RCRA) | D001 (Ignitable) | If in flammable solvent (MeOH/EtOH).[1] | |
| USA (RCRA) | None/General | If solid.[1] Treat as "Non-RCRA Regulated Hazardous Waste" unless characteristic toxicity is proven.[1] | Note: Not a P- or U-listed waste (Pyridine is U196, but derivatives are distinct).[1] |
| EU (EWC) | 07 05 13 | Solid wastes containing hazardous substances.[1] | From manufacture of pharmaceuticals.[1] |
| EU (EWC) | 16 05 06 | Laboratory chemicals consisting of hazardous substances.[1] | Small scale lab disposal. |
Documentation Requirements[2][4][5][6][7][8][9][10]
-
Manifesting: Must be manifested as "Waste Toxic Solids, Organic, n.o.s." (not otherwise specified).
-
Technical Name on Manifest: (3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.
-
Profile Sheet: Ensure the disposal facility is aware of the Nitrogen content (approx. 20-25% by weight) to adjust their burner feed rates for NOx compliance.[1]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1,2,4-Oxadiazole Derivatives.[1] (General chemistry and stability data). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] (Waste classification protocols).[1][4][5] Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] (Hazard classification). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] (Segregation and storage).[1][3][6][4][5][7][8] Available at: [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. PYRIDINE [training.itcilo.org]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
[1]
Part 1: Risk Assessment & Hazard Identification (The "Why")
As a Senior Application Scientist, I must emphasize that 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a specialized heterocyclic scaffold often utilized in drug discovery (specifically as a bioisostere for esters/amides or in mGluR5 modulation research).[1]
Crucial Safety Premise: Publicly validated toxicological data (LD50, mutagenicity) is sparse for this specific regioisomer. Therefore, we apply the Precautionary Principle . We do not treat this merely as a chemical irritant; we treat it as a Pharmacologically Active Material (PAM) until definitive toxicity screens prove otherwise.
Structure-Activity Relationship (SAR) Hazard Analysis[1]
-
The Pyridone Core: Pyridin-2(1H)-one derivatives can exhibit tautomerism and hydrogen bonding capability, often facilitating protein binding.[1]
-
The 1,2,4-Oxadiazole Ring: A common pharmacophore in medicinal chemistry known to improve metabolic stability and lipophilicity.[1] This increases the likelihood of the compound crossing biological membranes (skin/blood-brain barrier).[1]
-
Dust Potential: Like most heterocyclic building blocks of this molecular weight (~177.16 g/mol ), this compound is likely a fine crystalline solid. The primary exposure route is inhalation of fugitive dust during weighing.
Occupational Exposure Banding (OEB) Assignment: In the absence of an Occupational Exposure Limit (OEL), we assign this compound to Default Band 3 (Potent) .
-
Target Control Limit: 10 – 100 µg/m³ (8-hr TWA).[1]
Part 2: The PPE Matrix (The "What")
Do not rely on generic "standard lab PPE." The following matrix is designed for Band 3 containment .
Personal Protective Equipment Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Permeation Defense: Pyridones are soluble in polar organic solvents (DMSO, DMF).[1] If the compound is in solution, single nitrile gloves break down in <15 mins. Double gloving provides a visual breach indicator and increased breakthrough time. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Particle Size: Crystalline drug intermediates often generate particulates <5µm. Surgical masks offer zero protection against this range. If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is required. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Mucosal Absorption: Safety glasses leave gaps. Oxadiazole dusts are potent ocular irritants. Goggles seal the orbital area against floating particulates. |
| Body | Tyvek® Lab Coat (Closed Front) | Fomite Control: Cotton coats trap dust in fibers, which then re-aerosolizes later (e.g., in the breakroom). Tyvek sheds particles and is disposable. |
Part 3: Operational Workflow (The "How")
Safety is not just what you wear; it is how you move. The following workflow minimizes the "energy of contamination"—the kinetic energy that disperses dust.
Diagram 1: The Safe Handling Loop
This logic flow ensures that containment is never broken during the critical "Make-Transfer-Quench" cycle.[1]
Caption: Operational flow emphasizing containment continuity. Note that the vessel is only opened inside engineering controls (Hood).
Step-by-Step Protocol
1. Weighing (The Highest Risk Step)[1]
-
Engineering Control: Use a Powder Containment Balance Enclosure or a low-flow fume hood.[1]
-
Technique: Use an antistatic gun on the weighing boat before adding the compound. Static electricity can cause the light oxadiazole powder to "jump" and disperse.
-
Solvation: If possible, add the solvent (e.g., DMSO) to the weighing vial inside the hood immediately after weighing. Handling a solution is safer than handling a dry powder.
2. Reaction Setup
-
Vessel: Use threaded glass vials with septum caps. Avoid open flasks unless necessary.
-
Addition: Add reagents via syringe through the septum to avoid opening the system to the atmosphere.
3. Decontamination[1]
-
Solvent: 1,2,4-oxadiazoles are generally stable but can be hydrolyzed under strong acidic/basic conditions.[1]
-
Wipe Down: Use a 10% surfactant solution (detergent) followed by 70% Isopropanol. The detergent lifts the hydrophobic particles; the alcohol removes the residue. Do not use compressed air to clean spills.
Part 4: Disposal & Emergency Response[1]
Waste Disposal Streams
Segregation is vital to prevent unexpected side reactions in the waste drum.
| Waste Type | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, Tyvek sleeves.[1] | Incineration (High Temp). Do not landfill. Nitrogen-rich heterocycles can leach.[1] |
| Liquid Waste (A) | Mother liquors (DMSO/DMF/Methanol). | Halogenated/Non-Halogenated Organic Waste. Label as "Contains Pyridone Derivatives." |
| Liquid Waste (B) | Aqueous washes. | Aqueous Waste (Trace Organics). Ensure pH is neutral (6-8) before disposal.[1] |
Emergency Spills[1]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double gloves, goggles, and N95/P100.
-
Cover: Gently cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation. Do not dry sweep. [1]
-
Collect: Scoop damp material into a wide-mouth hazardous waste jar.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
